2-Methoxy-4-(methylthio)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-4-methylsulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-12-8-5-6(13-2)3-4-7(8)9(10)11/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPCPHJGGRTYNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50223161 | |
| Record name | 4-(Methylthio)-o-anisic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72856-73-6 | |
| Record name | 2-Methoxy-4-(methylthio)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72856-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methylthio)-o-anisic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072856736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Methylthio)-o-anisic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(methylthio)-o-anisic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.931 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 2-Methoxy-4-(methylthio)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-4-(methylthio)benzoic acid is a multifaceted organic compound characterized by the presence of a carboxylic acid, a methoxy group, and a methylthio group attached to a benzene ring. This unique combination of functional groups bestows upon it a range of chemical and physical properties that make it a molecule of interest in various scientific domains, including medicinal chemistry and material science. This technical guide provides a comprehensive overview of its chemical properties, experimental protocols, and potential, yet underexplored, biological significance.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| CAS Number | 72856-73-6 | [1][2][3][4] |
| Molecular Formula | C₉H₁₀O₃S | [2][3] |
| Molecular Weight | 198.24 g/mol | [2] |
| Melting Point | 112-114 °C | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents like DMSO and methanol. | |
| Purity | Commercially available with purities of 96-99%. | [3][4] |
Synthesis and Purification
While a specific, detailed, step-by-step synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible synthetic route involves the methylation of the hydroxyl group of a corresponding salicylic acid precursor, namely 2-hydroxy-4-(methylthio)benzoic acid.
Experimental Protocol: Synthesis via Methylation
A general procedure for the methylation of a phenolic hydroxyl group on a benzoic acid derivative can be adapted for the synthesis of this compound.
Materials:
-
2-hydroxy-4-(methylthio)benzoic acid
-
Dimethyl sulfate (DMS) or Methyl iodide (CH₃I)
-
A suitable base (e.g., potassium carbonate, sodium hydroxide)
-
Anhydrous solvent (e.g., acetone, DMF)
-
Hydrochloric acid (for acidification)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: Dissolve 2-hydroxy-4-(methylthio)benzoic acid in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Base Addition: Add the base to the solution. The amount will depend on the chosen base and stoichiometry.
-
Methylating Agent Addition: Slowly add the methylating agent (dimethyl sulfate or methyl iodide) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in water and acidify with hydrochloric acid. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Experimental Protocol: Purification by Recrystallization
Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.
Materials:
-
Crude this compound
-
A suitable solvent or solvent system (e.g., ethanol/water, methanol)
-
Erlenmeyer flasks
-
Heating source (hot plate or water bath)
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
Procedure:
-
Solvent Selection: Determine a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the methylthio group protons, and the acidic proton of the carboxylic acid. The aromatic protons will likely appear as a complex multiplet in the aromatic region (δ 7-8 ppm). The methoxy protons should appear as a singlet around δ 3.8-4.0 ppm, and the methylthio protons as a singlet around δ 2.5 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ > 10 ppm).
-
¹³C NMR: The carbon NMR spectrum will show signals for the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 170 ppm). The aromatic carbons will appear in the region of δ 110-160 ppm. The methoxy carbon will be around δ 55-60 ppm, and the methylthio carbon will be around δ 15-20 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
-
A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).
-
A strong C=O stretch from the carboxylic acid group (around 1700 cm⁻¹).
-
C-O stretching vibrations from the methoxy group and the carboxylic acid.
-
Aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹).
-
C-S stretching vibration.
Biological Activity and Signaling Pathways
Currently, there is a significant lack of published research on the specific biological activities of this compound. However, the structural motifs present in the molecule, such as the substituted benzoic acid core, are found in numerous biologically active compounds.
Derivatives of benzoic acid are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[5] The presence of the methoxy and methylthio groups can influence the lipophilicity and electronic properties of the molecule, which in turn can affect its biological target interactions and pharmacokinetic properties.
Given the absence of specific data, a logical first step for researchers would be to perform broad biological screening to identify potential areas of activity.
Proposed Initial Biological Screening Workflow
Conclusion
This compound is a readily characterizable organic molecule with potential for further exploration in various scientific fields. While its fundamental chemical and physical properties are established, a significant gap exists in the understanding of its biological activity. The experimental protocols and strategic workflow outlined in this guide provide a solid foundation for researchers to synthesize, purify, and initiate the biological evaluation of this compound, potentially uncovering novel therapeutic applications. Future research efforts should focus on a systematic investigation of its bioactivity to unlock its full potential.
References
- 1. benchchem.com [benchchem.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. aobchem.com [aobchem.com]
- 4. 2-methoxy-4-(methyl thio) benzoic acid, 72856-73-6 [thegoodscentscompany.com]
- 5. Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidation of the Chemical Structure of 2-Methoxy-4-(methylthio)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 2-Methoxy-4-(methylthio)benzoic acid. The document details the key identifiers, physicochemical properties, and a proposed synthetic pathway for this compound. Spectroscopic data, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, are presented to aid in its characterization. Furthermore, potential biological activities and signaling pathways are discussed based on structurally related molecules, offering insights for future research and drug development endeavors.
Compound Identification and Physicochemical Properties
This compound is a substituted aromatic carboxylic acid. Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.[1][2][3][4][5][6]
| Property | Value | Reference(s) |
| CAS Number | 72856-73-6 | [1][3][4] |
| Molecular Formula | C₉H₁₀O₃S | [1][3][4] |
| Molecular Weight | 198.24 g/mol | [1] |
| Melting Point | 112-114 °C | [1] |
| Appearance | White to off-white solid | |
| IUPAC Name | This compound |
Proposed Synthesis Pathway
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
-
Esterification: 2-Methoxy-4-nitrobenzoic acid is refluxed in methanol with a catalytic amount of sulfuric acid to protect the carboxylic acid as a methyl ester.
-
Reduction: The nitro group of methyl 2-methoxy-4-nitrobenzoate is reduced to an amine using a reducing agent such as tin(II) chloride in hydrochloric acid.
-
Diazotization: The resulting methyl 4-amino-2-methoxybenzoate is treated with sodium nitrite in cold, acidic conditions to form the corresponding diazonium salt.
-
Thiomethylation: The diazonium salt is then reacted with a source of the methylthio nucleophile, such as sodium thiomethoxide, to introduce the methylthio group at the 4-position.
-
Hydrolysis: Finally, the methyl ester is hydrolyzed back to the carboxylic acid using a base like sodium hydroxide, followed by acidification.
Spectroscopic Analysis for Structure Elucidation
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds.[2][3][7][8][9][10][11]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methoxy and methylthio groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~7.8 | Doublet | 1H | Ar-H (ortho to -COOH) |
| ~7.0 | Doublet of doublets | 1H | Ar-H (ortho to -SCH₃) |
| ~6.8 | Doublet | 1H | Ar-H (ortho to -OCH₃) |
| ~3.9 | Singlet | 3H | -OCH₃ |
| ~2.5 | Singlet | 3H | -SCH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | -COOH |
| ~160 | Ar-C (-OCH₃) |
| ~145 | Ar-C (-SCH₃) |
| ~132 | Ar-C (ortho to -COOH) |
| ~120 | Ar-C (-H) |
| ~115 | Ar-C (-H) |
| ~110 | Ar-C (-COOH) |
| ~56 | -OCH₃ |
| ~15 | -SCH₃ |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group |
| 2500-3300 (broad) | O-H stretch (carboxylic acid) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1600, ~1480 | C=C stretch (aromatic ring) |
| ~1250, ~1030 | C-O stretch (ether) |
| ~690 | C-S stretch |
Mass Spectrometry (MS)
Electron ionization mass spectrometry would likely show a molecular ion peak corresponding to the molecular weight of the compound.
| m/z | Interpretation |
| 198 | [M]⁺ (Molecular ion) |
| 181 | [M - OH]⁺ |
| 153 | [M - COOH]⁺ |
| 138 | [M - COOH - CH₃]⁺ |
Potential Biological Activity and Signaling Pathways
While there is no direct evidence on the biological activity of this compound, the activities of structurally related compounds suggest potential areas for investigation.
-
Antimicrobial and Antioxidant Properties: Compounds containing methoxy and thioether functionalities, such as 2-Methoxy-4-vinylphenol, have demonstrated both antimicrobial and antioxidant activities.[12][13] The presence of these groups in the target molecule suggests it may possess similar properties.
-
Anticancer Potential: Derivatives of 4-methoxybenzoic acid have been shown to exhibit anticancer effects by targeting crucial cell survival pathways, including the Akt/NFκB signaling pathway.[14] This pathway is a key regulator of apoptosis, and its inhibition can lead to programmed cell death in cancer cells. The structural similarity of this compound to these active compounds makes it a candidate for investigation as a potential anticancer agent.
Caption: Hypothesized targeting of the Akt/NF-κB pathway.
Further research, including in vitro and in vivo studies, is necessary to validate these potential biological activities and to elucidate the specific mechanisms of action of this compound.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Benzoic acid, 2-methoxy- [webbook.nist.gov]
- 4. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]
- 5. Benzoic acid, 2-methoxy-, methyl ester [webbook.nist.gov]
- 6. This compound, 96 CAS#: 72856-73-6 [amp.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. 2-Methoxybenzoic acid | C8H8O3 | CID 11370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Methoxy-4-methylbenzoic acid | C9H10O3 | CID 597164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Methoxy-4-(methylthio)benzene | C8H10OS | CID 15885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Benzoic acid, 2-methoxy- [webbook.nist.gov]
- 12. Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Navigating the Bio-Potential: A Technical Guide to Screening 2-Methoxy-4-(methylthio)benzoic Acid
For researchers, scientists, and professionals in drug development, the exploration of novel chemical entities for therapeutic potential is a cornerstone of innovation. This guide provides a comprehensive framework for the biological activity screening of 2-Methoxy-4-(methylthio)benzoic acid, a compound with potential pharmacological relevance. In the absence of extensive public data on this specific molecule, this document outlines a robust, hypothetical screening cascade, drawing upon established methodologies and the known activities of structurally related benzoic acid derivatives.
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 72856-73-6 | [1][2][3] |
| Molecular Formula | C9H10O3S | [1][4] |
| Molecular Weight | 198.24 g/mol | [1][4] |
| Melting Point | 112-114 °C | [1] |
| Physical Appearance | White crystalline solid | Inferred from related compounds |
| Solubility | Estimated water solubility: 574.9 mg/L @ 25 °C | [5] |
Proposed Biological Activity Screening Cascade
The initial screening of a novel compound like this compound should be broad, aiming to identify potential areas of significant biological effect. Based on the activities observed in structurally similar methoxy- and methylthio- substituted benzoic acid derivatives, the following screening priorities are proposed: anticancer, antimicrobial, and anti-inflammatory activities.
General Experimental Workflow
The overall workflow for screening the biological activity of a novel compound is a multi-step process, beginning with initial single-concentration screening and progressing to more detailed dose-response and mechanism of action studies for any identified "hits."
Anticancer Activity Screening
Derivatives of 4-methoxybenzoic acid have demonstrated potential as anticancer agents by targeting crucial cell survival pathways.[6] A primary screen against a panel of cancer cell lines is a logical first step.
Hypothetical Anticancer Screening Data
| Cell Line | Cancer Type | Assay Type | Parameter | Hypothetical Value (µM) |
| MCF-7 | Breast Cancer | MTT Assay | IC50 | 25.5 |
| A549 | Lung Cancer | MTT Assay | IC50 | > 100 |
| HeLa | Cervical Cancer | MTT Assay | IC50 | 42.1 |
| PC-3 | Prostate Cancer | MTT Assay | IC50 | 15.8 |
Experimental Protocol: MTT Proliferation Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa, PC-3) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Potential Mechanism of Action: Akt/NF-κB Signaling
A known derivative of 4-methoxybenzoic acid has been shown to inhibit the proliferation of prostate cancer cells by targeting the Akt/NF-κB cell survival signaling pathway.[6] If this compound shows promising anticancer activity, a subsequent investigation into its effect on this pathway would be warranted.
References
Unraveling the Therapeutic Potential of 2-Methoxy-4-(methylthio)benzoic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide addresses the potential therapeutic applications of 2-Methoxy-4-(methylthio)benzoic acid. It is important to note that publicly available research specifically detailing the therapeutic applications, experimental protocols, and biological signaling pathways of this particular compound is exceptionally limited. The majority of available information pertains to its sale as a chemical reagent. Consequently, this document will provide a foundational understanding of the compound's chemical properties and, where applicable, draw speculative insights from research on structurally similar molecules. The information presented herein should be considered a starting point for further investigation rather than a definitive guide to its therapeutic use.
Chemical and Physical Properties
This compound is a sulfur-containing aromatic carboxylic acid. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 72856-73-6 | [1][2][3][4] |
| Molecular Formula | C9H10O3S | [1][2][3][4] |
| Molecular Weight | 198.24 g/mol | [3] |
| Appearance | Solid | [1] |
| Melting Point | 112-114 °C | [3] |
Potential Therapeutic Applications (Extrapolated from Structurally Related Compounds)
Due to the scarcity of direct research on this compound, we can look to the biological activities of structurally related compounds to hypothesize potential areas of therapeutic interest. These include molecules with a methoxybenzoic acid scaffold or those containing a methylthio group.
Anticancer Activity
Analogs of 2-(methylthio)benzoic acid have been investigated for their potential as anticancer agents. For instance, a series of novel benzenesulfonamide derivatives bearing a 4-amino-2-(methylthio)benzoic acid analogous core structure have demonstrated significant cytotoxic activity against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).[5] The mechanism of action for these analogs was not detailed in the available information.
Furthermore, other methoxybenzoyl derivatives have been explored as anticancer agents. For example, 4-substituted methoxybenzoyl-aryl-thiazoles have been synthesized and evaluated for their antiproliferative activity, with some compounds showing potent inhibition of cancer cells through the inhibition of tubulin polymerization.[6] While these compounds are structurally distinct from this compound, they highlight the potential for methoxybenzoic acid derivatives to serve as a scaffold for the development of novel anticancer therapeutics.
Anti-inflammatory Properties
Research on 2-methoxy-4-vinylphenol (2M4VP), a compound with a similar 2-methoxy-4-substituted phenolic structure, has demonstrated potent anti-inflammatory effects.[7][8] 2M4VP has been shown to inhibit the production of key pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage-like cells (RAW264.7).[8] The underlying mechanism involves the suppression of NF-κB and MAPK signaling pathways, as well as the inhibition of histone H3 acetylation.[8] Another study on 2M4VP indicated its anti-inflammatory activity involves the induction of heme oxygenase-1 (HO-1) through the activation of the Nrf2/ARE pathway, leading to the inhibition of inducible nitric oxide synthase (iNOS).[7]
Given these findings on a structurally related molecule, it is plausible that this compound could also possess anti-inflammatory properties. The presence of both a methoxy and a sulfur-containing group might influence its activity and mechanism of action.
Experimental Protocols (Hypothetical)
As no specific experimental data for the therapeutic evaluation of this compound is available, this section provides a generalized, hypothetical experimental workflow for assessing its potential anticancer and anti-inflammatory activities, based on standard methodologies for similar compounds.
General Experimental Workflow for In Vitro Evaluation
Caption: Hypothetical workflow for in vitro evaluation.
Example Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The following is a generalized protocol for assessing the cytotoxic effects of a test compound on cancer cell lines, as described for analogs of 4-Amino-2-(methylthio)benzoic acid.[5]
-
Cell Culture: Culture human cancer cell lines (e.g., HCT-116, MCF-7, HeLa) in appropriate culture medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of working concentrations. Replace the culture medium in the 96-well plates with fresh medium containing the different concentrations of the test compound. Include vehicle-treated cells as a negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways (Hypothetical)
Based on the mechanisms of action of related compounds, the following signaling pathways could be hypothetically relevant to the therapeutic effects of this compound.
Potential Anti-inflammatory Signaling Pathway
Caption: Potential inhibition of the NF-κB pathway.
This diagram illustrates the canonical NF-κB signaling pathway, a key regulator of inflammation. Based on the activity of 2-methoxy-4-vinylphenol, it is hypothesized that this compound might exert anti-inflammatory effects by inhibiting key components of this pathway, such as IKK activation or the nuclear translocation of NF-κB.
Conclusion and Future Directions
While direct evidence for the therapeutic applications of this compound is currently lacking in the public domain, the biological activities of structurally related compounds suggest that it may hold potential as an anticancer and/or anti-inflammatory agent. The presence of both a methoxy and a methylthio group on the benzoic acid scaffold makes it an interesting candidate for further investigation.
Future research should focus on:
-
Synthesis and Characterization: Development of efficient and scalable synthetic routes to produce high-purity this compound.
-
In Vitro Screening: Comprehensive screening of the compound against a wide range of cancer cell lines and in various in vitro models of inflammation.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound.
-
In Vivo Efficacy and Safety: Evaluation of the therapeutic efficacy and safety profile of this compound in relevant animal models of cancer and inflammatory diseases.
The generation of such data will be crucial to determine if this compound has a viable future in drug development.
References
- 1. 2-methoxy-4-(methyl thio) benzoic acid, 72856-73-6 [thegoodscentscompany.com]
- 2. aobchem.com [aobchem.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. This compound, 96 CAS#: 72856-73-6 [amp.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methoxy-4-(methylthio)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxy-4-(methylthio)benzoic acid, a substituted aromatic carboxylic acid, remains a compound of interest with underexplored potential. This technical guide provides a comprehensive overview of its known properties, a plausible synthetic route, and predicted spectral data. Due to a lack of extensive research, this document also highlights the current gaps in knowledge regarding its biological activity and established discovery history, offering a foundation for future investigation.
Introduction
This compound is an organic compound featuring a benzoic acid core substituted with a methoxy group at the 2-position and a methylthio group at the 4-position. Its structural similarity to other biologically active benzoic acid derivatives suggests potential applications in medicinal chemistry and materials science. This guide aims to consolidate the available technical information and provide a framework for further research and development.
Physicochemical Properties
The fundamental physicochemical properties of this compound have been collated from various chemical supplier databases. These properties are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 72856-73-6 | [1][2] |
| Molecular Formula | C9H10O3S | [1][2][3] |
| Molecular Weight | 198.24 g/mol | [3] |
| Melting Point | 112-114 °C | [3] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water (574.9 mg/L @ 25 °C, est.) | [2] |
| XlogP3 | 1.80 (est.) | [2] |
Discovery and History
Synthesis and Experimental Protocols
While a specific, peer-reviewed synthesis protocol for this compound is not available, a plausible synthetic route can be devised based on established organic chemistry methodologies. A potential approach involves the ortho-lithiation and subsequent methoxylation of a suitable 4-(methylthio)benzoic acid derivative, or the introduction of the methylthio group to a 2-methoxybenzoic acid precursor.
Below is a proposed experimental protocol for its synthesis, which should be considered a theoretical pathway pending experimental validation.
Proposed Synthesis of this compound
Reaction Scheme: A potential two-step synthesis could start from 4-mercaptobenzoic acid.
-
Methylation of 4-mercaptobenzoic acid:
-
4-mercaptobenzoic acid is reacted with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base (e.g., sodium hydroxide) to form 4-(methylthio)benzoic acid.
-
-
Ortho-methoxylation of 4-(methylthio)benzoic acid:
-
The resulting 4-(methylthio)benzoic acid can undergo directed ortho-metalation using a strong base like n-butyllithium, followed by quenching with an electrophilic methoxy source (e.g., dimethyl sulfate) to introduce the methoxy group at the 2-position.
-
Detailed Experimental Protocol (Plausible Route):
-
Step 1: Synthesis of 4-(methylthio)benzoic acid
-
Dissolve 4-mercaptobenzoic acid (1 equivalent) in a suitable solvent such as methanol.
-
Add a solution of sodium hydroxide (2.2 equivalents) in water and stir until the solid dissolves.
-
Cool the reaction mixture in an ice bath and add dimethyl sulfate (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 4-(methylthio)benzoic acid.
-
-
Step 2: Synthesis of this compound
-
Dissolve 4-(methylthio)benzoic acid (1 equivalent) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (2.2 equivalents) and stir the mixture at -78 °C for 2 hours.
-
Add dimethyl sulfate (1.2 equivalents) and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Caption: Proposed two-step synthesis workflow for this compound.
Biological Activity
The biological activity of this compound is not well-documented in the scientific literature. However, the broader class of substituted benzoic acids is known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the methoxy and methylthio groups could modulate these activities through electronic and steric effects, potentially influencing interactions with biological targets. Further research, such as high-throughput screening against various cell lines and enzymes, is necessary to elucidate the specific biological profile of this compound.
Caption: Logical workflow for the biological screening of this compound.
Spectroscopic Data (Predicted)
Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on the analysis of structurally similar compounds and standard spectroscopic principles.
1H NMR (Proton Nuclear Magnetic Resonance)
-
Predicted Spectrum (in CDCl3, 400 MHz):
-
~10-12 ppm (s, 1H): Carboxylic acid proton (-COOH).
-
~7.8-8.0 ppm (d, 1H): Aromatic proton ortho to the carboxylic acid group.
-
~6.7-6.9 ppm (m, 2H): Aromatic protons meta and para to the carboxylic acid group.
-
~3.9 ppm (s, 3H): Methoxy group protons (-OCH3).
-
~2.5 ppm (s, 3H): Methylthio group protons (-SCH3).
-
13C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Predicted Spectrum (in CDCl3, 100 MHz):
-
~170-175 ppm: Carboxylic acid carbon (-COOH).
-
~160-165 ppm: Aromatic carbon attached to the methoxy group.
-
~140-145 ppm: Aromatic carbon attached to the methylthio group.
-
~110-135 ppm: Remaining aromatic carbons.
-
~55-60 ppm: Methoxy carbon (-OCH3).
-
~15-20 ppm: Methylthio carbon (-SCH3).
-
IR (Infrared) Spectroscopy
-
Predicted Absorptions (KBr pellet, cm-1):
-
2500-3300 (broad): O-H stretch of the carboxylic acid.
-
~2950-3000: C-H stretch of aromatic and methyl groups.
-
~1680-1710: C=O stretch of the carboxylic acid.
-
~1600, ~1470: C=C stretches of the aromatic ring.
-
~1250, ~1020: C-O stretch of the methoxy group.
-
~600-700: C-S stretch of the methylthio group.
-
Mass Spectrometry (MS)
-
Predicted Molecular Ion Peak (m/z):
-
[M]+: 198.03 (for C9H10O3S).
-
Common fragmentation patterns would likely involve the loss of -OH, -COOH, and -OCH3 groups.
-
Conclusion
This compound is a compound with well-defined physicochemical properties but a largely unexplored history and biological profile. This guide provides a foundational understanding of the molecule, including a plausible synthetic pathway and predicted analytical data. It is hoped that this compilation will stimulate further research into this and related compounds, potentially unlocking new applications in drug discovery and other scientific fields. The clear gaps in the existing literature represent significant opportunities for novel research contributions.
References
The Pivotal Role of 2-Methoxy-4-(methylthio)benzoic Acid in Cardiotonic Drug Synthesis: A Structural and Methodological Overview
This technical guide serves to elucidate the structure-activity relationships indirectly by focusing on the final drug products derived from 2-Methoxy-4-(methylthio)benzoic acid. It will detail the known pharmacological activities, relevant experimental protocols for assessing cardiotonic effects, and the synthetic pathway from the benzoic acid precursor to the active pharmaceutical ingredients.
From Precursor to Potent Inotrope: The Synthetic Pathway
This compound is a vital building block for the synthesis of sulmazole and its isomer, isomazole. The synthetic route involves the condensation of the benzoic acid derivative with an appropriate aminopyridine to form the core imidazopyridine structure of the final drug. The methylthio group is subsequently oxidized to a methylsulfinyl group, which is a key feature of the active drugs.
Mechanism of Action: Phosphodiesterase Inhibition
Sulmazole and isomazole exert their cardiotonic effects primarily through the inhibition of phosphodiesterase 3 (PDE3), an enzyme prevalent in cardiac and vascular smooth muscle.[1][2] Inhibition of PDE3 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. In cardiac muscle, elevated cAMP enhances calcium influx, resulting in increased myocardial contractility (positive inotropic effect). In vascular smooth muscle, increased cAMP leads to vasodilation, reducing the workload on the heart.[3]
Structure-Activity Relationship Insights
Although specific SAR data for derivatives of this compound are lacking, general principles can be inferred from the structures of sulmazole and isomazole. The 2-methoxy group on the phenyl ring is thought to play a role in orienting the molecule within the active site of the PDE3 enzyme.[4] The 4-methylsulfinyl group is a critical polar substituent that likely forms hydrogen bonds with amino acid residues in the enzyme's active site, contributing to the binding affinity and inhibitory potency.[5]
While quantitative data for direct derivatives is unavailable, the following table summarizes the key structural features and their implied importance for the cardiotonic activity of the final drug products.
| Moiety | Position | Implied Importance for Cardiotonic Activity |
| Benzoic Acid Derivative | Core Scaffold | Provides the foundational structure for the 2-phenyl substituent of the active imidazopyridine. |
| Methoxy Group | 2-position | Likely influences the conformation of the phenyl ring, optimizing its fit within the PDE3 active site. May also contribute to favorable pharmacokinetic properties.[4] |
| Methylthio/Methylsulfinyl Group | 4-position | The oxidized methylsulfinyl group is a key polar feature for hydrogen bonding interactions with the target enzyme, crucial for inhibitory activity. The unoxidized methylthio group is the precursor form. |
Experimental Protocols for Assessing Cardiotonic Activity
The evaluation of new inotropic agents involves a series of in vitro and ex vivo experiments to determine their effects on myocardial contractility and vascular tone.
In Vitro Measurement of Positive Inotropic Effects
Objective: To assess the direct effect of a compound on the force of contraction of isolated cardiac muscle tissue.
Methodology:
-
Tissue Preparation: Papillary muscles or trabeculae are dissected from the ventricles of animal hearts (e.g., rat, guinea pig, or rabbit) or from human myocardial tissue obtained during cardiac surgery.[6][7]
-
Tissue Bath Setup: The isolated muscle preparation is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2. One end of the muscle is attached to a fixed point, and the other is connected to a force-displacement transducer.[6]
-
Stimulation: The muscle is stimulated to contract at a fixed frequency (e.g., 1 Hz) using platinum electrodes.
-
Data Acquisition: The isometric contractile force is recorded using a data acquisition system.
-
Compound Administration: After a stabilization period, the test compound is added to the organ bath in a cumulative concentration-response manner.
-
Data Analysis: The increase in contractile force is measured at each concentration, and a concentration-response curve is generated to determine the EC50 (the concentration that produces 50% of the maximal response).[6]
Ex Vivo Langendorff Heart Preparation
Objective: To evaluate the effect of a compound on the contractility and hemodynamics of an isolated, perfused whole heart.
Methodology:
-
Heart Isolation: The heart is rapidly excised from a laboratory animal (e.g., rat or guinea pig) and immediately placed in ice-cold cardioplegic solution.
-
Perfusion Setup: The aorta is cannulated and the heart is mounted on a Langendorff apparatus for retrograde perfusion with an oxygenated physiological salt solution at a constant pressure and temperature.
-
Measurement of Cardiac Function: A fluid-filled balloon is inserted into the left ventricle to measure left ventricular developed pressure (LVDP) and the rates of pressure development and relaxation (+dP/dt and -dP/dt). Coronary flow can also be monitored.
-
Compound Administration: The test compound is infused into the perfusion solution at various concentrations.
-
Data Analysis: Changes in LVDP, +dP/dt, -dP/dt, and heart rate are recorded to assess the inotropic, lusitropic (relaxation), and chronotropic effects of the compound.
Conclusion
This compound is a pivotal molecule in the field of cardiovascular drug discovery, serving as an essential precursor to the cardiotonic agents sulmazole and isomazole. While a direct and detailed SAR of its derivatives is not currently available, the analysis of the final drug products underscores the importance of the 2-methoxy and 4-methylthio (subsequently oxidized to methylsulfinyl) substituents for potent inotropic activity through PDE3 inhibition. The experimental protocols outlined provide a robust framework for the continued investigation of new cardiotonic agents. Future research into the synthesis and biological evaluation of novel derivatives of this compound could yield new insights into the structural requirements for PDE3 inhibition and potentially lead to the development of next-generation inotropic drugs with improved efficacy and safety profiles.
References
- 1. Sulmazole | C14H13N3O2S | CID 5353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contrasting preload-dependent hemodynamic and neurohumoral effects of isomazole, a partial phosphodiesterase inhibitor and calcium sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening of positive inotropic agents in isolated cardiac preparations from different sources - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of 4-(Methylthio)-o-anisic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of 4-(methylthio)-o-anisic acid, also known by its systematic name, 2-methoxy-4-(methylthio)benzoic acid. Understanding these properties is fundamental for its application in medicinal chemistry, materials science, and other research fields, as they influence the compound's behavior in biological and chemical systems.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of 4-(methylthio)-o-anisic acid. For comparative context, data for the related isomers, o-anisic acid (2-methoxybenzoic acid) and p-anisic acid (4-methoxybenzoic acid), are also provided where available.
| Property | 4-(Methylthio)-o-anisic Acid | o-Anisic Acid | p-Anisic Acid |
| Systematic Name | This compound | 2-methoxybenzoic acid | 4-methoxybenzoic acid |
| CAS Number | 72856-73-6[1][2][3] | 579-75-9 | 100-09-4 |
| Molecular Formula | C₉H₁₀O₃S[1][4][5] | C₈H₈O₃ | C₈H₈O₃ |
| Molecular Weight | 198.24 g/mol [1][4][5] | 152.15 g/mol | 152.15 g/mol |
| Appearance | - | White to off-white crystalline powder[6][7] | White crystalline solid[8][9] |
| Melting Point | 112-114 °C[10] | 98-100 °C | 182-185 °C[11][12][13] |
| Boiling Point | 342.3 °C[4] | 200 °C | 275-280 °C[8][14] |
| Water Solubility | 574.9 mg/L (estimated at 25 °C)[1] | 5 g/L[7] | ~0.4 g/L (1 part in 2500)[8][11] |
| pKa | Not available | 4.09 (predicted)[7] | 4.47[8][15] |
| LogP | 2.12 (XlogP3)[4] | 1.67 (ALOGPS)[16] | 1.96[13][15] |
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are outlined below. These protocols are generalized for organic acids and are applicable for the characterization of 4-(methylthio)-o-anisic acid.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions to a liquid state and is a crucial indicator of purity.
Methodology:
-
Sample Preparation: A small amount of the crystalline 4-(methylthio)-o-anisic acid is finely powdered.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 1-2 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The apparatus is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes liquid is the final melting point. The melting range provides an indication of purity.[6]
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a standard method for its determination.
Methodology:
-
Solution Preparation: A precise weight of 4-(methylthio)-o-anisic acid is dissolved in a suitable solvent (e.g., water or a water/alcohol mixture) to create a solution of known concentration.
-
Titration Setup: A calibrated pH electrode is immersed in the acid solution, which is continuously stirred. A standardized solution of a strong base (e.g., 0.1 M NaOH) is placed in a burette.
-
Titration: The basic solution is added to the acidic solution in small, measured increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is identified from the steepest part of the curve. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[17]
LogP Determination by Shake-Flask Method
The partition coefficient (LogP) quantifies the lipophilicity of a compound, which is its preference for a nonpolar solvent (like n-octanol) versus a polar solvent (like water).
Methodology:
-
Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together and allowing the layers to separate.
-
Partitioning: A known amount of 4-(methylthio)-o-anisic acid is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously to facilitate the partitioning of the compound between the two phases and then allowed to stand until the layers have completely separated.
-
Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.
Visualizations
The following diagrams illustrate the general experimental workflows for determining the physicochemical properties discussed.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for pKa Determination via Titration.
Caption: Workflow for LogP Determination (Shake-Flask).
References
- 1. 2-methoxy-4-(methyl thio) benzoic acid, 72856-73-6 [thegoodscentscompany.com]
- 2. This compound, 96 CAS#: 72856-73-6 [amp.chemicalbook.com]
- 3. 4-(METHYLTHIO)-O-ANISIC ACID [drugfuture.com]
- 4. echemi.com [echemi.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. o-Anisic acid | 579-75-9 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. p-Anisic acid - Wikipedia [en.wikipedia.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. matrixscientific.com [matrixscientific.com]
- 11. 4-Methoxybenzoic acid ReagentPlus , 99 p-Anisic acid [sigmaaldrich.com]
- 12. 4-Methoxybenzoic acid, 98+% | Fisher Scientific [fishersci.ca]
- 13. 4-Methoxybenzoic acid CAS#: 100-09-4 [m.chemicalbook.com]
- 14. 4-Methoxybenzoic Acid | CAS 100-09-4 | Manufacturer, Supplier, Exporter [emcochemicals.com]
- 15. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Showing Compound 2-Methoxybenzoic acid (FDB010544) - FooDB [foodb.ca]
- 17. Methoxybenzoic acids and derivatives | Fisher Scientific [fishersci.com]
Investigating the Mechanism of Action of 2-Methoxy-4-(methylthio)benzoic Acid Analogs: A Technical Guide
Disclaimer: Direct, in-depth research on the specific mechanism of action for 2-Methoxy-4-(methylthio)benzoic acid is not extensively available in the public domain. This guide, therefore, provides a comprehensive overview of the methodologies and findings for structurally related benzoic acid analogs, offering a framework for investigating the potential mechanisms of the target compound. The information presented is based on studies of various benzoic acid derivatives and their diverse biological activities.
Introduction
Benzoic acid and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. These compounds have been investigated for their potential as anti-inflammatory, analgesic, antiviral, and anticancer agents. The functionalization of the benzoic acid core, including the addition of methoxy and methylthio groups, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide explores the common mechanisms of action observed in benzoic acid analogs and details the experimental approaches used to elucidate these pathways.
Quantitative Data on Benzoic Acid Analogs
The following tables summarize the quantitative data for various benzoic acid analogs, highlighting their inhibitory activities against different biological targets.
Table 1: Kinase Inhibition by Benzoic Acid Analogs
| Compound | Target Kinase | IC50 (µM) | Reference |
| 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid analog | CSNK2A | Nanomolar range | [1] |
| 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid analog | PIM3 | Potent inhibition | [1] |
Table 2: Antiproliferative Activity of N-Benzimidazole-Derived Carboxamides
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-hydroxy-4-methoxy-substituted derivative 12 | MCF-7 | 3.1 | [2] |
| 3,4,5-trihydroxy-substituted derivative 36 | MCF-7 | 4.8 | [2] |
| 2,4-dihydroxy-substituted derivative 35 | MCF-7 | 8.7 | [2] |
| Cyano-substituted derivative 10 | Various | 1.2–5.3 | [2] |
Table 3: Enzyme Inhibition by 2-Alkylthio-4H-3,1-benzothiazin-4-ones
| Compound | Target Enzyme | IC50 | Reference |
| 2-(N-Cyclohexyl-N-methylamino)-4H-3,1-benzothiazin-4-one (2b) | Human cathepsin L | Selective inhibitor | [3] |
| 2-methylthio derivative (5i) | Human leukocyte elastase | Low micromolar range | [3] |
| 2-ethylthio derivative (5j) | Human leukocyte elastase | Low micromolar range | [3] |
Key Signaling Pathways and Mechanisms of Action
Based on the activities of analogous compounds, several potential mechanisms of action for this compound can be hypothesized.
Kinase Inhibition
Several benzoic acid derivatives have been identified as potent kinase inhibitors. For instance, 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids are known to inhibit Casein Kinase 2, alpha (CSNK2A) and Pim-3 kinase (PIM3).[1] The general mechanism involves the binding of the inhibitor to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.
Cell Cycle Arrest
Certain methoxy-substituted phenolic compounds have been shown to induce cell cycle arrest. For example, 2-Methoxy-4-vinylphenol can cause a G1 phase arrest by inhibiting the hyper-phosphorylation of the Retinoblastoma (Rb) protein.[4] This is achieved by modulating the expression of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[4]
Experimental Protocols
To investigate the mechanism of action of this compound and its analogs, a series of in vitro and in cellulo assays are required.
Kinase Inhibition Assay
This protocol is a general guideline for assessing the inhibitory effect of a compound on a specific kinase.
Methodology:
-
Reagent Preparation:
-
Recombinant kinase is diluted to the desired concentration in kinase buffer.
-
The substrate (peptide or protein) and ATP are prepared in kinase buffer.
-
The test compound is serially diluted in DMSO and then further diluted in kinase buffer.
-
-
Assay Procedure:
-
In a microplate, the test compound, kinase, and substrate are added.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
A detection reagent (e.g., ADP-Glo™, LanthaScreen™) is added to stop the reaction and generate a signal proportional to the kinase activity.
-
The signal (luminescence or fluorescence) is read using a plate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each compound concentration relative to a DMSO control.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Cell-Based Proliferation Assay
This protocol outlines a common method to assess the antiproliferative effects of a compound on cancer cell lines.
Methodology:
-
Cell Seeding:
-
Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
-
Compound Treatment:
-
The test compound is serially diluted and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
-
Incubation:
-
The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
-
Viability Assessment:
-
Cell viability is assessed using a colorimetric or fluorometric assay such as MTT, MTS, or CellTiter-Glo®.
-
The absorbance or fluorescence is measured using a plate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.
-
Conclusion and Future Directions
The diverse biological activities of benzoic acid analogs highlight the potential of this chemical scaffold in drug discovery. While specific data on this compound is limited, the established mechanisms of related compounds, such as kinase inhibition and cell cycle arrest, provide a strong foundation for future investigations. Further studies employing the experimental protocols outlined in this guide will be crucial to elucidate the precise mechanism of action of this compound and its potential therapeutic applications. It is recommended to perform broad-panel kinase screening and cell-based assays to identify the primary targets and cellular effects of this compound.
References
- 1. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Methoxy-4-vinylphenol can induce cell cycle arrest by blocking the hyper-phosphorylation of retinoblastoma protein in benzo[a]pyrene-treated NIH3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Role of 2-Methoxy-4-(methylthio)benzoic acid as a building block in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-4-(methylthio)benzoic acid is a unique substituted aromatic carboxylic acid that has emerged as a valuable building block in the field of medicinal chemistry. Its distinct structural features, comprising a methoxy group, a methylthio moiety, and a carboxylic acid handle, provide a versatile platform for the synthesis of a diverse range of biologically active molecules. This technical guide delves into the core applications of this compound, with a primary focus on its pivotal role in the development of cardiotonic agents, and explores its potential in the synthesis of other therapeutic compounds. This document provides detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows to support researchers in their drug discovery and development endeavors.
Physicochemical Properties
A solid understanding of the physicochemical properties of this compound is fundamental for its application in synthesis.
| Property | Value | Reference |
| CAS Number | 72856-73-6 | [1][2][3][4] |
| Molecular Formula | C₉H₁₀O₃S | [1][2][3][4] |
| Molecular Weight | 198.24 g/mol | [1][2][3][4] |
| Melting Point | 112-114 °C | [2] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in organic solvents like DMF, DMSO, and methanol. |
Synthesis of this compound
The efficient synthesis of this compound is crucial for its utilization as a building block. Two primary synthetic routes have been reported, starting from readily available precursors.[5]
Route 1: From 2-Methyl-5-nitrophenol
This process-oriented approach offers a higher overall yield.[5]
Route 2: From 4-Methyl-3-nitrobenzenesulfonic acid
An alternative route, though with a lower reported yield.[5]
| Starting Material | Overall Yield | Reference |
| 2-Methyl-5-nitrophenol | 37% | [5] |
| 4-Methyl-3-nitrobenzenesulfonic acid | 17% | [5] |
Core Application: Building Block for Cardiotonic Agents - The Sulmazole Story
The most prominent application of this compound is as a key intermediate in the synthesis of the cardiotonic drug, sulmazole. Sulmazole, an imidazo[4,5-b]pyridine derivative, exhibits positive inotropic effects and has been studied for the treatment of heart failure.
Synthesis of Sulmazole
The synthesis of sulmazole from this compound involves a two-step process: an amide coupling reaction followed by a cyclization to form the imidazopyridine core.
Figure 1: Synthetic workflow for Sulmazole.
Experimental Protocol: Synthesis of 2-(2-methoxy-4-(methylthio)phenyl)-1H-imidazo[4,5-b]pyridine
This protocol outlines the synthesis of the immediate precursor to sulmazole.
Materials:
-
This compound
-
2,3-Diaminopyridine
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate solution
-
Water
-
Organic solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask, thoroughly mix this compound (1.0 eq) and 2,3-diaminopyridine (1.0 eq).
-
Addition of PPA: Carefully add polyphosphoric acid to the mixture with stirring. The amount of PPA should be sufficient to ensure a stirrable paste.
-
Heating: Heat the reaction mixture to 150-180°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 2-(2-methoxy-4-(methylthio)phenyl)-1H-imidazo[4,5-b]pyridine.
Mechanism of Action of Sulmazole
Sulmazole exerts its cardiotonic effects through a dual mechanism of action: inhibition of phosphodiesterase (PDE) and antagonism of the adenosine A1 receptor. Both pathways ultimately lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in cardiac muscle cells, resulting in an enhanced contractile force.
Figure 2: Signaling pathway of Sulmazole.
Emerging Applications in Medicinal Chemistry
While the synthesis of cardiotonic agents remains the most well-documented application, the structural motifs within this compound suggest its potential as a scaffold for developing other classes of therapeutic agents. The presence of the carboxylic acid allows for the facile formation of amides and esters, enabling the exploration of a wide chemical space.
Potential as Kinase Inhibitors
The general structure of this compound derivatives shares features with known kinase inhibitors. The aromatic core can engage in hydrophobic and π-stacking interactions within the ATP-binding pocket of kinases, while the methoxy and methylthio groups can be tailored to enhance potency and selectivity. By forming amide derivatives with various amine-containing heterocyclic scaffolds, novel compounds targeting specific kinases could be developed.
| Kinase Target | Derivative Type | IC₅₀ (nM) | Reference |
| Example Kinase A | Amide derivative with Scaffold X | Data not yet available | |
| Example Kinase B | Amide derivative with Scaffold Y | Data not yet available |
Potential as Anti-inflammatory Agents
Chronic inflammation is implicated in a wide range of diseases. The development of novel anti-inflammatory agents is an ongoing area of research. Derivatives of benzoic acid have been explored for their anti-inflammatory properties. The unique substitution pattern of this compound could be leveraged to design novel anti-inflammatory compounds. For instance, amide derivatives could be synthesized to target enzymes or receptors involved in the inflammatory cascade.
| Inflammatory Target | Derivative Type | IC₅₀ (µM) | Reference |
| Example Target 1 | Amide derivative with Scaffold Z | Data not yet available | |
| Example Target 2 | Ester derivative | Data not yet available |
Experimental Protocols for Derivative Synthesis
The carboxylic acid functionality of this compound is a key handle for derivatization. Standard amide coupling protocols can be employed to generate a library of diverse compounds.
General Protocol for Amide Coupling
Figure 3: General workflow for amide derivative synthesis.
Materials:
-
This compound
-
Desired primary or secondary amine
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Non-nucleophilic base (e.g., DIPEA or triethylamine)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in the anhydrous solvent.
-
Addition of Reagents: Add the non-nucleophilic base (2.0-3.0 eq) to the solution. In a separate flask, dissolve the coupling agent (1.2 eq) in the anhydrous solvent and add it dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
Conclusion
This compound has proven to be a valuable and versatile building block in medicinal chemistry, most notably in the synthesis of the cardiotonic agent sulmazole. Its straightforward synthesis and the presence of a readily derivatizable carboxylic acid group make it an attractive starting material for the generation of diverse compound libraries. While its application has been predominantly in the cardiovascular therapeutic area, its structural features hold significant promise for the development of novel kinase inhibitors and anti-inflammatory agents. Further exploration of the chemical space accessible from this unique scaffold is warranted and is anticipated to yield novel drug candidates with a range of therapeutic applications. This guide provides a foundational framework to stimulate and support such research endeavors.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methoxy-4-(methylthio)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed synthetic route for the preparation of 2-Methoxy-4-(methylthio)benzoic acid, a potentially valuable building block in medicinal chemistry and drug development. The proposed synthesis commences from a commercially available and structurally appropriate starting material, 2-methyl-4-nitrophenol. The multi-step synthesis involves oxidation, methylation, reduction, diazotization, and a Sandmeyer-type reaction. Detailed experimental protocols for each step are provided, along with a summary of expected yields and quantities. A workflow diagram is also included for clarity.
Note on the Starting Material: The specified starting material, 2-methyl-5-nitrophenol, would lead to the formation of the incorrect isomer, specifically 2-methoxy-5-(methylthio)benzoic acid, upon following a logical synthetic sequence. Therefore, to achieve the desired 4-(methylthio) substitution pattern, this protocol starts with the isomeric 2-methyl-4-nitrophenol.
Overall Synthetic Scheme
The synthesis of this compound from 2-methyl-4-nitrophenol is proposed to proceed through the following four-step sequence:
-
Oxidation: The methyl group of 2-methyl-4-nitrophenol is oxidized to a carboxylic acid using potassium permanganate to yield 2-hydroxy-4-nitrobenzoic acid.
-
Methylation: The phenolic hydroxyl group is methylated using dimethyl sulfate to afford 2-methoxy-4-nitrobenzoic acid.
-
Reduction: The nitro group is reduced to an amine via catalytic hydrogenation to give 4-amino-2-methoxybenzoic acid.
-
Thiomethylation: The amino group is converted to a methylthio group via a Sandmeyer-type reaction to yield the final product, this compound.
Data Presentation
Table 1: Summary of Reagents and Expected Yields
| Step | Reaction | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | Oxidation | 2-methyl-4-nitrophenol | KMnO₄, NaOH | 2-hydroxy-4-nitrobenzoic acid | 70-80 |
| 2 | Methylation | 2-hydroxy-4-nitrobenzoic acid | (CH₃)₂SO₄, K₂CO₃ | 2-methoxy-4-nitrobenzoic acid | 85-95 |
| 3 | Reduction | 2-methoxy-4-nitrobenzoic acid | H₂, Pd/C | 4-amino-2-methoxybenzoic acid | 90-98 |
| 4 | Thiomethylation | 4-amino-2-methoxybenzoic acid | NaNO₂, HCl, CH₃SNa | This compound | 60-70 |
Experimental Protocols
Step 1: Synthesis of 2-hydroxy-4-nitrobenzoic acid
Protocol:
-
In a 1 L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-methyl-4-nitrophenol (15.3 g, 0.1 mol) in 200 mL of a 1 M sodium hydroxide solution.
-
Heat the solution to 80°C.
-
In a separate beaker, prepare a solution of potassium permanganate (KMnO₄) (47.4 g, 0.3 mol) in 400 mL of water.
-
Add the KMnO₄ solution portion-wise to the reaction mixture over a period of 2 hours, maintaining the temperature at 80-90°C. The purple color of the permanganate should disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.[1]
-
After the addition is complete, continue heating and stirring for an additional 2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and filter off the MnO₂ precipitate through a pad of celite. Wash the filter cake with 50 mL of hot water.
-
Combine the filtrate and washings and cool the solution in an ice bath.
-
Slowly acidify the filtrate with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2. A pale yellow precipitate of 2-hydroxy-4-nitrobenzoic acid will form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60°C.
Step 2: Synthesis of 2-methoxy-4-nitrobenzoic acid
Protocol:
-
To a 500 mL round-bottom flask, add 2-hydroxy-4-nitrobenzoic acid (18.3 g, 0.1 mol), anhydrous potassium carbonate (K₂CO₃) (27.6 g, 0.2 mol), and 200 mL of anhydrous acetone.
-
Stir the suspension vigorously and add dimethyl sulfate ((CH₃)₂SO₄) (13.9 g, 0.11 mol, 10.5 mL) dropwise over 30 minutes.
-
Attach a reflux condenser and heat the mixture to reflux for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the acetone from the filtrate under reduced pressure to obtain a solid residue.
-
Dissolve the residue in 150 mL of water and acidify with 2 M HCl to a pH of 2.
-
The product, 2-methoxy-4-nitrobenzoic acid, will precipitate out. Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol/water to obtain pure crystals.
Step 3: Synthesis of 4-amino-2-methoxybenzoic acid
Protocol:
-
In a hydrogenation vessel, dissolve 2-methoxy-4-nitrobenzoic acid (19.7 g, 0.1 mol) in 200 mL of methanol.
-
Carefully add 10% Palladium on carbon (Pd/C) (0.5 g) to the solution.
-
Pressurize the vessel with hydrogen gas (H₂) to 50 psi.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until the uptake of hydrogen ceases.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the methanol under reduced pressure to yield 4-amino-2-methoxybenzoic acid as a solid. This product is often used in the next step without further purification.
Step 4: Synthesis of this compound
Protocol:
-
In a 500 mL three-necked flask cooled to 0-5°C with an ice-salt bath, dissolve 4-amino-2-methoxybenzoic acid (16.7 g, 0.1 mol) in a mixture of 100 mL of water and 25 mL of concentrated HCl.
-
Slowly add a solution of sodium nitrite (NaNO₂) (7.6 g, 0.11 mol) in 20 mL of water dropwise, keeping the temperature below 5°C. Stir for 30 minutes after the addition is complete to ensure full formation of the diazonium salt. A positive test with starch-iodide paper should be obtained.[2][3][4]
-
In a separate flask, prepare a solution of sodium thiomethoxide (CH₃SNa). This can be prepared by bubbling methyl mercaptan gas through a solution of sodium hydroxide or by reacting sodium methoxide with methyl mercaptan. Alternatively, a solution can be prepared by carefully adding sodium metal to methanol followed by the addition of methyl mercaptan. For this protocol, we will assume a commercially available or pre-prepared 1 M solution of sodium thiomethoxide in an appropriate solvent.
-
Slowly add the cold diazonium salt solution to 150 mL of a stirred, cold (0-5°C) 1 M solution of sodium thiomethoxide. Nitrogen gas will evolve.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Acidify the reaction mixture with concentrated HCl to a pH of 2.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield pure this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
Protocols for Amide Coupling Reactions with 2-Methoxy-4-(methylthio)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of modern organic and medicinal chemistry, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. 2-Methoxy-4-(methylthio)benzoic acid is a valuable building block in drug discovery, with its substituted benzamide derivatives showing potential as therapeutic agents. For instance, structurally related compounds are utilized in the development of antipsychotic medications, highlighting the importance of this scaffold. The methoxy and methylthio groups offer unique electronic and steric properties that can be exploited to fine-tune the pharmacological profile of target molecules.
This document provides detailed protocols for the amide coupling of this compound using two common and effective sets of coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt), and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).
General Considerations for Amide Coupling
Successful amide coupling reactions are contingent on the effective activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine. The choice of coupling reagent, solvent, base, and reaction temperature are all critical parameters that can influence the reaction yield and purity of the final product. For substrates containing a methylthio group, it is important to employ mild reaction conditions to avoid potential oxidation of the sulfur atom.
Data Presentation: A Comparative Overview of Coupling Methods
While specific yield data for a wide range of amines with this compound is not extensively tabulated in publicly available literature, the following table provides a representative summary of expected outcomes based on general amide coupling protocols for substituted benzoic acids.
| Coupling Method | Amine Type | Typical Solvent | Base | Temperature (°C) | Typical Reaction Time (h) | Expected Yield Range (%) |
| EDC/HOBt | Primary Aliphatic | DMF or DCM | DIPEA or Et3N | 0 to RT | 12-24 | 70-95 |
| EDC/HOBt | Secondary Aliphatic | DMF or DCM | DIPEA or Et3N | RT to 40 | 18-36 | 60-85 |
| EDC/HOBt | Anilines | DMF | DIPEA or Et3N | RT to 50 | 24-48 | 50-80 |
| HATU | Primary Aliphatic | DMF or ACN | DIPEA or Et3N | RT | 1-4 | 85-98 |
| HATU | Secondary Aliphatic | DMF or ACN | DIPEA or Et3N | RT to 40 | 2-8 | 75-95 |
| HATU | Anilines | DMF | DIPEA or Et3N | RT to 50 | 4-12 | 70-90 |
Note: Yields are highly substrate-dependent and the above data should be used as a general guideline. Optimization of reaction conditions is recommended for specific amine substrates.
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol describes a general and cost-effective method for the formation of an amide bond between this compound and a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a stirred solution of this compound (1.0 equiv.) in anhydrous DMF or DCM (0.1-0.5 M) at 0 °C, add HOBt (1.2 equiv.) and EDC·HCl (1.2 equiv.).
-
Add the desired amine (1.1 equiv.) to the reaction mixture, followed by the dropwise addition of DIPEA or Et3N (2.0-3.0 equiv.).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired amide.
Protocol 2: HATU Mediated Amide Coupling
This protocol is a highly efficient method for amide bond formation, particularly suitable for less reactive amines or when rapid reaction times are desired.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a stirred solution of this compound (1.0 equiv.) in anhydrous DMF or ACN (0.1-0.5 M) at room temperature, add HATU (1.1 equiv.) and DIPEA or Et3N (2.0-3.0 equiv.).
-
Stir the mixture for 5-10 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired amide.
Mandatory Visualizations
Caption: General workflow for amide coupling reactions.
Caption: Drug discovery workflow utilizing the benzamide scaffold.
Application Notes and Protocols: Synthesis and Utility of 2-Methoxy-4-(methylthio)benzoic Acid in the Development of Cardiotonic Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Methoxy-4-(methylthio)benzoic acid as a key intermediate in the synthesis of cardiotonic drugs, with a primary focus on Sulmazole (AR-L 115 BS). This document outlines the synthetic pathway, experimental protocols, pharmacological actions, and relevant quantitative data.
Introduction
This compound is a crucial building block in the synthesis of a class of imidazopyridine-based cardiotonic agents. These agents have shown promise in the management of heart failure due to their positive inotropic and vasodilatory effects. Sulmazole, chemically known as 2-[2-Methoxy-4-(methylsulfinyl)phenyl]-1H-imidazo[4,5-b]pyridine, is a prominent example of a cardiotonic drug synthesized from this intermediate.[1] Isomazole is another cardiotonic agent derived from the same precursor.[1] The synthetic route allows for the strategic introduction of the methoxy and methylthio functionalities, which are important for the pharmacological activity of the final compound.
Synthesis of Sulmazole from this compound
The synthesis of Sulmazole from this compound involves a multi-step process that includes the formation of an imidazopyridine core followed by oxidation of the methylthio group. While specific patents (NL 7401254 and US 3985891) describe the synthesis, the following represents a likely and chemically sound synthetic pathway.
Experimental Workflow: Synthesis of Sulmazole
References
Application Notes & Protocols: Experimental Procedures for the Oxidation of the Methylthio Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidation of the methylthio group (—S-CH₃) is a fundamental chemical transformation with significant implications in both synthetic organic chemistry and drug development. In medicinal chemistry, the resulting sulfoxides and sulfones are common structural motifs found in numerous pharmaceuticals.[1] The oxidation state of the sulfur atom can profoundly influence a molecule's polarity, solubility, and metabolic stability.
In the realm of biopharmaceuticals, particularly for therapeutic proteins like monoclonal antibodies (mAbs), the oxidation of methionine residues, which contain a methylthio group, is a critical post-translational modification (PTM).[2][3] This oxidation can be induced during manufacturing, storage, or even in vivo, potentially affecting the protein's stability, efficacy, and safety.[3][4] Therefore, robust and well-characterized experimental procedures for both performing and monitoring methylthio group oxidation are essential.
These application notes provide detailed protocols for the controlled chemical oxidation of methylthio groups and for the analytical monitoring of methionine oxidation in protein-based therapeutics.
Chemical Oxidation of the Methylthio Group
The oxidation of a sulfide (thioether) is a sequential process, first yielding a sulfoxide and then, upon further oxidation, a sulfone. The primary challenge is often the selective synthesis of the sulfoxide without over-oxidation to the sulfone.[1][5] This requires careful control of reaction conditions, including the choice of oxidant, stoichiometry, and temperature.[5]
The following diagram illustrates a typical workflow for the chemical oxidation of a substrate containing a methylthio group.
Caption: General experimental workflow for the chemical oxidation of a methylthio group.
The choice of oxidant and reaction conditions dictates the outcome of the reaction. The table below summarizes various methods for the oxidation of sulfides.
| Oxidant | Product | Stoichiometry (Oxidant) | Typical Conditions | Yield | Key Advantages/Disadvantages |
| Hydrogen Peroxide (H₂O₂) / Acetic Acid [5] | Sulfoxide | ~4 equivalents | Glacial Acetic Acid, Room Temp. | >90% | Green oxidant, simple procedure, high selectivity.[5] |
| Hydrogen Peroxide (H₂O₂) / Niobium Carbide (NbC) [6][7] | Sulfone | Excess | Acetonitrile, Room Temp. | High | Efficiently affords sulfones; catalyst is reusable.[6][7] |
| m-Chloroperbenzoic Acid (m-CPBA) [7] | Sulfone | >2 equivalents | Dichloromethane (DCM), 0°C to RT | Good | Strong oxidant, readily available; can be hard to control selectivity. |
| Sodium Periodate (NaIO₄) [8] | Sulfoxide | ~1 equivalent | Methanol/Water, 0°C to RT | Good | Classic, reliable method for sulfoxide synthesis.[8] |
| Urea-Hydrogen Peroxide (UHP) [7] | Sulfoxide or Sulfone | Varies | Various solvents (e.g., solid-state, ethyl acetate) | Excellent | Stable, inexpensive, and easily handled solid oxidant.[7] |
Protocol 1: Selective Oxidation to Methyl Phenyl Sulfoxide using Hydrogen Peroxide
This protocol is adapted from a green chemistry approach for the highly selective oxidation of sulfides to sulfoxides.[5]
-
Materials:
-
Methyl phenyl sulfide (2 mmol)
-
Glacial acetic acid (2 mL)
-
30% Hydrogen peroxide (8 mmol)
-
Dichloromethane (CH₂Cl₂)
-
4 M Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
To a round-bottom flask containing methyl phenyl sulfide (2 mmol), add glacial acetic acid (2 mL).[5]
-
Begin stirring the solution at room temperature.
-
Slowly add 30% hydrogen peroxide (8 mmol) to the reaction mixture.[5]
-
Continue stirring at room temperature and monitor the reaction's completion using thin-layer chromatography (TLC).[5]
-
Once the starting material is consumed, carefully neutralize the resulting solution with 4 M aqueous NaOH.
-
Extract the product with CH₂Cl₂.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure sulfoxide.[5]
-
Protocol 2: Oxidation to a Sulfone using m-CPBA
This protocol describes a general method for the complete oxidation of a methylthio group to a methylsulfonyl group.[7]
-
Materials:
-
Substrate with methylthio group (1 mmol)
-
m-Chloroperbenzoic acid (m-CPBA, ~77%, >2.2 mmol)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium sulfite (Na₂SO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the substrate (1 mmol) in DCM in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve m-CPBA (>2.2 mmol) in DCM.
-
Add the m-CPBA solution dropwise to the stirred substrate solution at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated Na₂SO₃ solution to destroy excess peroxide.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
-
Monitoring Methylthio Group Oxidation in Biopharmaceuticals
The oxidation of methionine residues in therapeutic proteins is a critical quality attribute (CQA) that must be monitored to ensure product consistency and stability.[9] The primary oxidation products are methionine sulfoxide diastereomers (MetO), with further oxidation to methionine sulfone (MetO₂) possible under harsh conditions.[9] Liquid chromatography-mass spectrometry (LC-MS) based methods, particularly peptide mapping, are the gold standard for identifying and quantifying site-specific oxidation.[3][4]
Caption: Analytical workflow for quantifying methionine oxidation in biopharmaceuticals.
This protocol outlines the key steps for quantifying methionine oxidation in a monoclonal antibody (mAb) sample.
-
Materials & Equipment:
-
mAb sample (and a stressed sample for comparison, e.g., treated with H₂O₂)
-
Denaturant (e.g., Guanidine HCl)
-
Reducing agent (e.g., Dithiothreitol, DTT)
-
Alkylating agent (e.g., Iodoacetamide, IAA)
-
Protease (e.g., Trypsin)
-
Quenching agent (e.g., Formic Acid)
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Reversed-phase HPLC column suitable for peptide separations
-
-
Procedure:
-
Sample Preparation:
-
Dilute the mAb sample to a standard concentration (e.g., 1 mg/mL) in a denaturation buffer.
-
Add DTT to reduce disulfide bonds and incubate.
-
Add IAA to alkylate free cysteine residues and incubate in the dark. This prevents disulfide bond reformation.
-
-
Digestion:
-
Buffer-exchange the sample into a digestion-compatible buffer (e.g., ammonium bicarbonate).
-
Add trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:20 w/w) and incubate (e.g., at 37°C for 4-18 hours).
-
-
LC-MS/MS Analysis:
-
Quench the digestion by adding formic acid.
-
Inject the peptide mixture onto the UHPLC-MS/MS system.
-
Separate peptides using a reversed-phase gradient. Methionine sulfoxide-containing peptides are more hydrophilic and typically elute earlier than their non-oxidized counterparts.[9]
-
Acquire mass spectrometry data in a data-dependent acquisition (DDA) mode to obtain both precursor mass information and fragmentation spectra for peptide identification.
-
-
Data Analysis:
-
Process the raw data using specialized software. Search the MS/MS spectra against the known protein sequence, specifying methionine oxidation (+15.9949 Da) as a variable modification.
-
Quantify the level of oxidation for each methionine-containing peptide by comparing the peak area of the oxidized peptide to the total peak area of both oxidized and non-oxidized forms.[9] The level of oxidation is typically reported as a percentage.
-
-
The oxidation of a methylthio group involves the stepwise addition of oxygen atoms to the sulfur center.
Caption: Sequential oxidation from a methylthio group to sulfoxide and sulfone.
References
- 1. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 2. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subunit mass analysis for monitoring antibody oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 7. Sulfone synthesis by oxidation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: 2-Methoxy-4-(methylthio)benzoic acid as an Intermediate for Sulmazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of the cardiotonic drug Sulmazole, with a particular focus on the pivotal intermediate, 2-Methoxy-4-(methylthio)benzoic acid. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate understanding and replication in a research and development setting.
Introduction
Sulmazole is a cardiotonic agent that has been investigated for its positive inotropic and vasodilator activities.[1] Its mechanism of action involves the inhibition of phosphodiesterase and antagonism of A1 adenosine receptors, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1] A key intermediate in the chemical synthesis of Sulmazole is this compound. This document outlines a process-oriented synthetic route to this intermediate, starting from 2-methyl-5-nitrophenol, and its subsequent conversion to Sulmazole.
Synthesis of this compound
A preferred and more process-oriented synthetic route for this compound commences with 2-methyl-5-nitrophenol, achieving a total yield of approximately 37%.[2] The synthesis involves a multi-step process, which is detailed below.
Quantitative Data Summary for the Synthesis of this compound
| Step | Reaction | Starting Material | Reagents | Product | Typical Yield (%) |
| 1 | Methylation | 2-methyl-5-nitrophenol | Dimethyl sulfate, K₂CO₃, Acetone | 1-methoxy-2-methyl-5-nitrobenzene | >95 |
| 2 | Oxidation | 1-methoxy-2-methyl-5-nitrobenzene | KMnO₄, H₂O/Pyridine | 2-methoxy-4-nitrobenzoic acid | ~60-70 |
| 3 | Reduction | 2-methoxy-4-nitrobenzoic acid | SnCl₂, HCl | 4-amino-2-methoxybenzoic acid | >90 |
| 4 | Sandmeyer Reaction (Thiomethylation) | 4-amino-2-methoxybenzoic acid | NaNO₂, HCl, CuSCN, CH₃I | This compound | ~70-80 |
| Overall Yield | 2-methyl-5-nitrophenol | This compound | ~37 [2] |
Experimental Protocols for the Synthesis of this compound
Step 1: Synthesis of 1-methoxy-2-methyl-5-nitrobenzene (Methylation)
-
To a solution of 2-methyl-5-nitrophenol (1 equivalent) in acetone, add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Stir the mixture vigorously and add dimethyl sulfate (1.2 equivalents) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield 1-methoxy-2-methyl-5-nitrobenzene.
Step 2: Synthesis of 2-methoxy-4-nitrobenzoic acid (Oxidation)
-
Suspend 1-methoxy-2-methyl-5-nitrobenzene (1 equivalent) in a mixture of water and pyridine.
-
Heat the mixture to reflux and add potassium permanganate (KMnO₄, 3 equivalents) portion-wise over a period of 2-3 hours.
-
Continue to reflux for an additional 4-6 hours until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter off the manganese dioxide (MnO₂) precipitate.
-
Acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of 1-2 to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2-methoxy-4-nitrobenzoic acid.
Step 3: Synthesis of 4-amino-2-methoxybenzoic acid (Reduction)
-
To a solution of 2-methoxy-4-nitrobenzoic acid (1 equivalent) in concentrated hydrochloric acid, add tin(II) chloride (SnCl₂, 4 equivalents) portion-wise at 0-5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture onto crushed ice and basify with a concentrated sodium hydroxide (NaOH) solution until a pH of 8-9 is reached, which will precipitate the tin salts.
-
Filter the mixture and acidify the filtrate with acetic acid to a pH of 4-5 to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 4-amino-2-methoxybenzoic acid.
Step 4: Synthesis of this compound (Sandmeyer Reaction)
-
Dissolve 4-amino-2-methoxybenzoic acid (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) thiocyanate (CuSCN, 1.2 equivalents) and methyl iodide (CH₃I, 1.5 equivalents) in a suitable organic solvent like DMF.
-
Slowly add the cold diazonium salt solution to the CuSCN/CH₃I mixture and stir at room temperature for 2-4 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Synthesis Workflow for this compound
Caption: Overall synthesis pathway for this compound.
Synthesis of Sulmazole from this compound
The conversion of this compound to Sulmazole involves two primary steps: the formation of the imidazopyridine core via condensation with 2,3-diaminopyridine, followed by oxidation of the methylthio group to a methylsulfinyl group.
Quantitative Data Summary for the Synthesis of Sulmazole
| Step | Reaction | Starting Material | Reagents | Product | Typical Yield (%) |
| 5 | Imidazopyridine Formation | This compound | 2,3-Diaminopyridine, Polyphosphoric acid (PPA) | 2-(2-Methoxy-4-(methylthio)phenyl)-1H-imidazo[4,5-b]pyridine | ~70-80 |
| 6 | Oxidation | 2-(2-Methoxy-4-(methylthio)phenyl)-1H-imidazo[4,5-b]pyridine | m-Chloroperoxybenzoic acid (mCPBA) | Sulmazole | >85 |
Experimental Protocols for the Synthesis of Sulmazole
Step 5: Synthesis of 2-(2-Methoxy-4-(methylthio)phenyl)-1H-imidazo[4,5-b]pyridine (Imidazopyridine Formation)
-
Mix this compound (1 equivalent) and 2,3-diaminopyridine (1 equivalent) in polyphosphoric acid (PPA).
-
Heat the mixture to 150-160 °C and stir for 4-6 hours.
-
Cool the reaction mixture and pour it into a large volume of ice water with vigorous stirring.
-
Neutralize the solution with a concentrated ammonium hydroxide solution to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-(2-Methoxy-4-(methylthio)phenyl)-1H-imidazo[4,5-b]pyridine.
Step 6: Synthesis of Sulmazole (Oxidation)
-
Dissolve 2-(2-Methoxy-4-(methylthio)phenyl)-1H-imidazo[4,5-b]pyridine (1 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0-5 °C and add a solution of m-chloroperoxybenzoic acid (mCPBA, 1.1 equivalents) in DCM dropwise.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield Sulmazole.
Final Steps in Sulmazole Synthesis
Caption: Conversion of the intermediate to the final product, Sulmazole.
Mechanism of Action of Sulmazole: Signaling Pathway
Sulmazole exerts its cardiotonic effects primarily through two mechanisms: inhibition of phosphodiesterase (PDE) and antagonism of the A1 adenosine receptor. Both pathways lead to an increase in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger in cardiac muscle cells. The A1 adenosine receptor is a G-protein coupled receptor (GPCR) that, when activated by adenosine, inhibits adenylyl cyclase via an inhibitory G-protein (Gi). By antagonizing this receptor, Sulmazole prevents the inhibitory action of adenosine, leading to increased adenylyl cyclase activity and consequently higher cAMP levels.
Signaling Pathway of Sulmazole's Action
Caption: Sulmazole's dual mechanism of action on the A1 adenosine receptor and PDE.
Disclaimer
The experimental protocols provided herein are intended for guidance and informational purposes for qualified professionals in a research setting. These procedures are based on established chemical principles and analogous reactions found in the literature. The specific reaction conditions, including temperatures, times, and concentrations, may require optimization for specific laboratory setups and reagent purities. All chemical manipulations should be carried out with appropriate safety precautions in a well-ventilated fume hood by trained personnel.
References
Derivatisierung der Carbonsäuregruppe von 2-Methoxy-4-(methylthio)benzoesäure: Applikationshinweise und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Applikationsschrift beschreibt detaillierte Methoden zur Derivatisierung der Carbonsäuregruppe von 2-Methoxy-4-(methylthio)benzoesäure. Diese Verbindung ist ein wichtiges Zwischenprodukt in der Synthese von kardiotonischen Medikamenten wie Sulmazol und Isomazol, was ihre Derivate zu interessanten Kandidaten für die medizinische Chemie und Arzneimittelentwicklung macht.[1] Die hier vorgestellten Protokolle umfassen die Synthese von Estern und Amiden, die als potenzielle Prodrugs, bioaktive Moleküle oder wichtige synthetische Intermediate dienen können.
Anwendungsgebiete und Bedeutung
Die Derivatisierung der Carbonsäuregruppe von 2-Methoxy-4-(methylthio)benzoesäure ermöglicht die Modifikation ihrer physikochemischen und pharmakokinetischen Eigenschaften. Ester und Amide sind gängige funktionelle Gruppen in zugelassenen Medikamenten. Die Methoxy-Gruppe kann die Löslichkeit und die Fähigkeit zur Bildung von Wasserstoffbrückenbindungen beeinflussen, während die Methylthio-Gruppe eine einzigartige lipophile und sterische Eigenschaft darstellt, die für die Entwicklung neuartiger Therapeutika mit potenziell verbesserter Selektivität und Wirksamkeit genutzt werden kann.
Die Derivate können in verschiedenen Bereichen Anwendung finden:
-
Synthetische Zwischenprodukte: Als Bausteine für die Synthese komplexerer Moleküle in der medizinischen und agrochemischen Forschung.
-
Medizinische Chemie: Zur Erstellung von Substanzbibliotheken für das Screening auf biologische Aktivitäten, wie z.B. als Enzyminhibitoren oder Liganden für G-Protein-gekoppelte Rezeptoren (GPCRs).
-
Analytische Chemie: Zur Verbesserung der Nachweisbarkeit in chromatographischen Verfahren wie HPLC, indem ein Chromophor oder Fluorophor eingeführt wird.
Experimentelle Protokolle
Die folgenden Protokolle beschreiben allgemeine Methoden zur Derivatisierung von 2-Methoxy-4-(methylthio)benzoesäure. Die quantitativen Daten basieren auf Reaktionen mit strukturell ähnlichen Verbindungen und dienen als Referenzwerte.
Synthese von 2-Methoxy-4-(methylthio)benzoylchlorid
Die Umwandlung der Carbonsäure in ein Säurechlorid ist ein gängiger erster Schritt zur Synthese von Estern und Amiden. Thionylchlorid ist hierfür ein effektives Reagenz.
Workflow für die Säurechloridsynthese
Abbildung 1: Workflow zur Synthese von 2-Methoxy-4-(methylthio)benzoylchlorid.
Protokoll:
-
In einem trockenen, mit einem Rückflusskühler und einem Magnetrührer ausgestatteten Rundkolben wird 2-Methoxy-4-(methylthio)benzoesäure in einem inerten, trockenen Lösungsmittel wie Toluol suspendiert.
-
Eine katalytische Menge N,N-Dimethylformamid (DMF, 1-2 Tropfen) wird hinzugefügt.
-
Thionylchlorid (1,5 Äquivalente) wird langsam unter Rühren zugegeben.
-
Das Reaktionsgemisch wird für 2-3 Stunden unter Rückfluss erhitzt, bis die Gasentwicklung (HCl und SO₂) aufhört.
-
Nach dem Abkühlen auf Raumtemperatur werden das überschüssige Thionylchlorid und das Lösungsmittel unter reduziertem Druck entfernt.
-
Das rohe 2-Methoxy-4-(methylthio)benzoylchlorid wird als Öl oder Feststoff erhalten und kann in der Regel ohne weitere Reinigung für die nachfolgenden Reaktionen verwendet werden.
| Parameter | Wert (erwartet) |
| Ausbeute | > 90% |
| Reinheit | Hoch (typisch für diese Reaktion) |
| Reaktionszeit | 2-4 Stunden |
| Hauptnebenprodukte | SO₂, HCl (gasförmig) |
Tabelle 1: Zusammenfassung der quantitativen Daten für die Synthese von Säurechloriden aus Benzoesäurederivaten.
Synthese von Estern (Fischer-Veresterung)
Die direkte Veresterung der Carbonsäure mit einem Alkohol unter saurer Katalyse ist eine klassische und effiziente Methode zur Synthese von Estern.
Workflow für die Fischer-Veresterung
Abbildung 2: Allgemeiner Workflow für die Fischer-Veresterung.
Protokoll:
-
2-Methoxy-4-(methylthio)benzoesäure wird in einem Überschuss des gewünschten Alkohols (z. B. Methanol) gelöst.
-
Eine katalytische Menge einer starken Säure (z. B. konzentrierte Schwefelsäure, wenige Tropfen) wird vorsichtig zugegeben.
-
Das Reaktionsgemisch wird unter Rückfluss erhitzt, bis die Reaktion abgeschlossen ist (Überwachung mittels Dünnschichtchromatographie).
-
Nach dem Abkühlen wird der überschüssige Alkohol unter reduziertem Druck entfernt.
-
Der Rückstand wird in einem organischen Lösungsmittel wie Ethylacetat aufgenommen und nacheinander mit gesättigter Natriumbicarbonatlösung und Kochsalzlösung gewaschen.
-
Die organische Phase wird über einem Trockenmittel (z. B. Na₂SO₄ oder MgSO₄) getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt, um den reinen Ester zu erhalten.
| Carbonsäure | Alkohol | Katalysator | Reaktionszeit (h) | Ausbeute (%) |
| Benzoesäure | Methanol | H₂SO₄ | ~4 | 90 |
| Hydroxybenzoesäure | Ethanol | H₂SO₄ | 2 | 95 |
| p-Methylbenzoesäure | Methanol | Zr/Ti-Feststoff | 24 | >90 |
Tabelle 2: Repräsentative quantitative Daten für die Fischer-Veresterung verschiedener Benzoesäuren.
Synthese von Amiden
Amide können entweder über das zuvor hergestellte Säurechlorid oder durch direkte Kupplung der Carbonsäure mit einem Amin unter Verwendung eines Kupplungsreagenzes hergestellt werden.
Protokoll:
-
Das Amin (1,0 Äquivalente) und eine Base (z. B. Triethylamin, 1,2 Äquivalente) werden in einem geeigneten trockenen Lösungsmittel (z. B. Dichlormethan, THF) gelöst und auf 0 °C gekühlt.
-
Eine Lösung von 2-Methoxy-4-(methylthio)benzoylchlorid (1,0-1,1 Äquivalente) im selben Lösungsmittel wird langsam zu der gekühlten Aminlösung getropft.
-
Nach der Zugabe lässt man die Reaktion auf Raumtemperatur erwärmen und rührt für weitere 1-4 Stunden.
-
Die Reaktion wird durch Zugabe von Wasser beendet.
-
Die wässrige Phase wird mit einem organischen Lösungsmittel extrahiert. Die vereinigten organischen Phasen werden gewaschen, getrocknet und das Lösungsmittel wird im Vakuum entfernt. Das Rohprodukt kann durch Umkristallisation oder Säulenchromatographie gereinigt werden.
Workflow für die Amid-Kupplung
Abbildung 3: Workflow für die HATU-vermittelte Amid-Kupplung.
Protokoll:
-
Zu einer Lösung von 2-Methoxy-4-(methylthio)benzoesäure (1,0 Äquivalente) in wasserfreiem DMF werden das Amin (1,1 Äquivalente) und eine nicht-nukleophile Base wie Diisopropylethylamin (DIPEA, 3,0 Äquivalente) gegeben.
-
Das Kupplungsreagenz HATU (1,1 Äquivalente) wird zur Reaktionsmischung gegeben.
-
Die Mischung wird bei Raumtemperatur für 15 Minuten bis 2 Stunden gerührt und der Fortschritt mittels DC überwacht.
-
Nach Abschluss wird die Reaktionsmischung mit Ethylacetat verdünnt und mit gesättigter wässriger NaHCO₃-Lösung und Kochsalzlösung gewaschen.
-
Die organische Schicht wird über wasserfreiem MgSO₄ getrocknet, filtriert und unter reduziertem Druck eingeengt.
-
Das Rohprodukt wird durch Kieselgel-Säulenchromatographie gereinigt, um das gewünschte Amid zu erhalten.
| Carbonsäure | Amin | Kupplungsreagenz | Reaktionszeit | Ausbeute (%) |
| Benzoesäure | Benzylamin | Hexamethoxydisilan | 7 h (120 °C) | 99 |
| Benzoesäure | Diverse Amine | Dodecamethoxyneopentasilan | 3 h (120 °C) | 82-93 |
| 4-(Diethylphosphoryl)benzoesäure | Substituierte Aniline | EDC/HOBt/DMAP | 12-24 h | Typisch hoch |
Tabelle 3: Repräsentative quantitative Daten für Amid-Kupplungsreaktionen von Benzoesäurederivaten.
Charakterisierung der Derivate
Die Identifizierung und Charakterisierung der synthetisierten Derivate erfolgt mit Standardmethoden der organischen Chemie.
-
Kernspinresonanzspektroskopie (NMR): ¹H- und ¹³C-NMR-Spektren zur Bestätigung der Struktur und zur Überprüfung der Reinheit.
-
Massenspektrometrie (MS): Zur Bestimmung des Molekulargewichts und zur Bestätigung der elementaren Zusammensetzung.
-
Infrarotspektroskopie (IR): Zur Identifizierung charakteristischer funktioneller Gruppen wie der Ester- oder Amid-Carbonylgruppe.
Die erwarteten spektroskopischen Daten können aus den Daten strukturell ähnlicher Verbindungen abgeleitet werden. Beispielsweise würde man im ¹H-NMR-Spektrum eines Methylesters ein Singulett für die Methoxygruppe des Esters bei etwa 3.9 ppm erwarten, zusätzlich zu dem Singulett der Methoxygruppe am Aromaten.
References
Application of 2-Methoxy-4-(methylthio)benzoic Acid Analogues in the Synthesis of 4H-3,1-Benzothiazin-4-ones
Introduction
The synthesis of 4H-3,1-benzothiazin-4-ones can be achieved through various routes, primarily starting from anthranilic acid derivatives. These methods allow for the introduction of diverse substituents at various positions on the heterocyclic ring system.[1]
I. Synthesis of 2-Alkylthio-4H-3,1-benzothiazin-4-ones from Anthranilic Acid
A versatile method for the preparation of 2-alkylthio-4H-3,1-benzothiazin-4-ones involves a two-step process starting from anthranilic acid. This route includes the formation of a dithiocarbamate intermediate, followed by cyclocondensation.[2]
Quantitative Data Summary
| Entry | R | Product | Yield (%) |
| 1 | CH₃ | 2-(Methylthio)-4H-3,1-benzothiazin-4-one | 75 |
| 2 | C₂H₅ | 2-(Ethylthio)-4H-3,1-benzothiazin-4-one | 80 |
| 3 | CH₂Ph | 2-(Benzylthio)-4H-3,1-benzothiazin-4-one | 82 |
Experimental Protocol
Step 1: Synthesis of 2-(Alkyldithiocarbonylamino)benzoic Acids (Dithiocarbamate Intermediates)
-
To a solution of anthranilic acid (10 mmol) in a mixture of ethanol (20 mL) and water (10 mL), add potassium hydroxide (20 mmol).
-
Cool the resulting solution to 0-5 °C in an ice bath.
-
Add carbon disulfide (12 mmol) dropwise while maintaining the temperature below 10 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Add the appropriate alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride) (11 mmol) and continue stirring at room temperature for an additional 12 hours.
-
Pour the reaction mixture into ice-water (100 mL) and acidify with dilute hydrochloric acid to a pH of 3-4.
-
Collect the precipitated solid by filtration, wash with water, and dry to afford the crude dithiocarbamate intermediate.
Step 2: Cyclocondensation to 2-Alkylthio-4H-3,1-benzothiazin-4-ones
-
Suspend the crude dithiocarbamate intermediate (5 mmol) in acetic anhydride (15 mL).
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water (100 mL).
-
Stir for 30 minutes to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 2-alkylthio-4H-3,1-benzothiazin-4-one.[2]
Workflow Diagram
References
Application Notes and Protocols for the Synthesis of 2-Methoxy-4-(methylthio)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Methoxy-4-(methylthio)benzoic acid is a substituted benzoic acid derivative with potential applications in medicinal chemistry and materials science. The presence of methoxy, methylthio, and carboxylic acid functional groups makes it an interesting building block for the synthesis of more complex molecules. This document provides a detailed, step-by-step protocol for the synthesis of this compound, starting from commercially available 4-mercaptosalicylic acid.
Overall Synthetic Scheme:
The proposed synthesis is a two-step process involving the selective S-methylation of the thiol group of 4-mercaptosalicylic acid, followed by the O-methylation of the phenolic hydroxyl group.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Hydroxy-4-(methylthio)benzoic acid
This step involves the selective S-methylation of 4-mercaptosalicylic acid. The thiol group is more acidic than the phenolic hydroxyl and carboxylic acid groups, allowing for its selective deprotonation and subsequent methylation.
Materials:
-
4-Mercaptosalicylic acid
-
Sodium bicarbonate (NaHCO₃)
-
Methyl iodide (CH₃I)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-mercaptosalicylic acid (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium bicarbonate (1.1 eq) to the solution. Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-hydroxy-4-(methylthio)benzoic acid.
Step 2: Synthesis of this compound
This step involves the O-methylation of the phenolic hydroxyl group of 2-hydroxy-4-(methylthio)benzoic acid.
Materials:
-
2-Hydroxy-4-(methylthio)benzoic acid
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Acetone
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-hydroxy-4-(methylthio)benzoic acid (1.0 eq) in acetone, add potassium carbonate (2.5 eq).
-
Heat the mixture to reflux with vigorous stirring.
-
Add dimethyl sulfate (1.2 eq) dropwise to the refluxing mixture. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood.
-
Continue to reflux for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthesis.
| Parameter | Step 1: S-Methylation | Step 2: O-Methylation |
| Starting Material | 4-Mercaptosalicylic acid | 2-Hydroxy-4-(methylthio)benzoic acid |
| Reagents (Molar Eq.) | NaHCO₃ (1.1), CH₃I (1.1) | K₂CO₃ (2.5), (CH₃)₂SO₄ (1.2) |
| Solvent | DMF | Acetone |
| Reaction Temperature | 0 °C to Room Temperature | Reflux (approx. 56 °C) |
| Reaction Time | 12-16 hours | 6-8 hours |
| Product | 2-Hydroxy-4-(methylthio)benzoic acid | This compound |
| Anticipated Yield | 85-95% | 80-90% |
| Purity (Post-Purification) | >98% | >98% |
| Purification Method | Recrystallization | Column Chromatography / Recrystallization |
Characterization
The structure and purity of the final product, this compound, should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the presence of methoxy, methylthio, and aromatic protons at their expected chemical shifts and integrations.
-
¹³C NMR: To identify all the unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.
-
Melting Point: To assess the purity of the final product.
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical progression and key transformations in the synthesis.
Caption: Key transformations in the synthesis of this compound.
Application Notes and Protocols: Palladium-Catalyzed Coupling Reactions of 2-Methoxy-4-(methylthio)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of 2-Methoxy-4-(methylthio)benzoic acid in palladium-catalyzed coupling reactions. While direct literature examples for this specific substrate are limited, this document outlines generalized protocols for decarboxylative Heck-type and Suzuki-Miyaura-type couplings based on established methods for structurally related aromatic carboxylic acids. These protocols offer a strong starting point for researchers aiming to employ this compound as an aryl source in the synthesis of complex molecules.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. A significant advancement in this field is the use of carboxylic acids as readily available, stable, and cost-effective alternatives to traditional organometallic reagents or aryl halides. Through decarboxylative coupling, the carboxylic acid moiety is extruded as carbon dioxide, allowing the aromatic ring to participate in the coupling process.
This compound, with its electron-rich aromatic system, is a promising candidate for such transformations. The methoxy and methylthio groups can influence the electronic properties and reactivity of the aromatic ring, making it a valuable building block in medicinal chemistry and materials science. This document details protocols for two major classes of palladium-catalyzed decarboxylative couplings: Heck-type olefinations and Suzuki-Miyaura-type arylations.
I. Decarbonylative Heck-Type Coupling with Alkenes
The decarbonylative Heck-type reaction allows for the coupling of aromatic carboxylic acids with alkenes to form substituted olefins. This transformation is a powerful tool for the synthesis of complex alkenylated aromatic compounds. The following protocol is adapted from established procedures for electron-rich benzoic acids.
Experimental Protocol: General Procedure for Decarbonylative Heck-Type Coupling
A proposed reaction scheme is as follows:
Materials:
-
This compound
-
Alkene (e.g., Styrene, n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂) or Palladium(II) trifluoroacetate (Pd(TFA)₂)
-
Phosphine Ligand (e.g., 1,4-Bis(diphenylphosphino)butane (dppb))
-
Activating Agent (e.g., Pivalic anhydride (Piv₂O))
-
Base (e.g., Triethylamine (Et₃N))
-
Solvent (e.g., Dioxane)
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox), and purification supplies.
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.), Palladium catalyst (e.g., Pd(TFA)₂, 5 mol%), and the phosphine ligand (e.g., dppb, 10 mol%).
-
Add the activating agent (e.g., Piv₂O, 2.0 equiv.) and the dry, degassed solvent (e.g., Dioxane, to achieve a 0.1 M concentration).
-
Add the alkene (1.5 equiv.) and the base (e.g., Et₃N, 2.0 equiv.) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to the specified temperature (e.g., 120-150 °C) with vigorous stirring for the designated time (e.g., 12-24 hours).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Data Presentation: Representative Conditions for Decarbonylative Heck-Type Coupling
| Parameter | Condition |
| Carboxylic Acid | This compound (1.0 equiv.) |
| Alkene | Styrene or n-butyl acrylate (1.5 equiv.) |
| Palladium Catalyst | Pd(TFA)₂ (5 mol%) |
| Ligand | dppb (10 mol%) |
| Activator | Piv₂O (2.0 equiv.) |
| Base | Et₃N (2.0 equiv.) |
| Solvent | Dioxane (0.1 M) |
| Temperature | 150 °C |
| Time | 12 h |
Note: Yields are expected to be moderate to good based on reactions with structurally similar electron-rich benzoic acids.
Caption: General workflow for the decarbonylative Heck-type coupling.
II. Decarboxylative Suzuki-Miyaura-Type Coupling with Boronic Acids
The decarboxylative Suzuki-Miyaura-type coupling enables the formation of biaryl compounds from aromatic carboxylic acids and boronic acids. This method is particularly valuable for synthesizing complex molecular scaffolds found in many pharmaceuticals and organic materials. The following protocol is a generalized procedure based on successful couplings of other aromatic carboxylic acids.
Experimental Protocol: General Procedure for Decarboxylative Suzuki-Miyaura-Type Coupling
A proposed reaction scheme is as follows:
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid, 4-Tolylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine Ligand (e.g., SPhos)
-
Activating Agent (e.g., Pivalic anhydride (Piv₂O))
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Dioxane or Toluene)
-
Standard laboratory glassware, inert atmosphere setup, and purification supplies.
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), Pd(OAc)₂ (5 mol%), the phosphine ligand (e.g., SPhos, 10 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the activating agent (e.g., Piv₂O, 2.0 equiv.) and the dry, degassed solvent (e.g., Dioxane, to achieve a 0.2 M concentration).
-
Seal the Schlenk tube and heat the reaction mixture to the specified temperature (e.g., 110-130 °C) with vigorous stirring for the designated time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the biaryl product.
Data Presentation: Representative Conditions for Decarboxylative Suzuki-Miyaura-Type Coupling
| Parameter | Condition |
| Carboxylic Acid | This compound (1.0 equiv.) |
| Boronic Acid | Phenylboronic acid (1.5 equiv.) |
| Palladium Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | SPhos (10 mol%) |
| Activator | Piv₂O (2.0 equiv.) |
| Base | K₂CO₃ (2.0 equiv.) |
| Solvent | Dioxane (0.2 M) |
| Temperature | 130 °C |
| Time | 18 h |
Note: The choice of ligand and base may need to be optimized for this specific substrate to achieve high yields.
Caption: Key steps in the decarboxylative Suzuki-Miyaura coupling pathway.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be used with appropriate safety measures.
-
Reactions at high temperatures should be conducted behind a blast shield.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The protocols outlined in these application notes provide a solid foundation for the use of this compound in palladium-catalyzed decarboxylative coupling reactions. While optimization may be necessary to achieve the highest yields for this specific substrate, the general procedures for Heck-type and Suzuki-Miyaura-type couplings of related aromatic carboxylic acids serve as an excellent starting point for researchers in drug development and organic synthesis. The ability to use a stable and readily available carboxylic acid as an arylating agent offers significant advantages in the construction of complex molecular architectures.
Application Notes and Protocols for the Preparation and Screening of 2-Methoxy-4-(methylthio)benzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-4-(methylthio)benzoic acid and its analogs represent a class of small molecules with potential therapeutic applications. The structural motif of methoxybenzoic acids is found in a variety of biologically active compounds, including those with anticancer and neuroprotective properties. The introduction of a methylthio group offers modulation of the molecule's lipophilicity and electronic properties, which can influence its interaction with biological targets. These notes provide detailed protocols for the synthesis of a small library of this compound analogs and their subsequent screening for potential biological activity, particularly as kinase inhibitors.
Synthesis of this compound Analogs
The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. The following protocol describes a representative synthesis, which can be adapted to produce a variety of analogs by modifying the starting materials and intermediates.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Bromo-2-methoxybenzonitrile
-
Sodium thiomethoxide (NaSMe)
-
N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment
Procedure:
-
Step 1: Synthesis of 2-Methoxy-4-(methylthio)benzonitrile
-
In a round-bottom flask, dissolve 4-bromo-2-methoxybenzonitrile (1.0 eq) in anhydrous DMF.
-
Add sodium thiomethoxide (1.2 eq) portion-wise at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at 60 °C for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 2-methoxy-4-(methylthio)benzonitrile.
-
-
Step 2: Hydrolysis to this compound
-
To a solution of 2-methoxy-4-(methylthio)benzonitrile (1.0 eq) in a mixture of ethanol and water (2:1), add sodium hydroxide (5.0 eq).
-
Reflux the reaction mixture for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with concentrated HCl.
-
The product will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum to afford this compound as a solid.[1]
-
Analog Synthesis:
To generate a library of analogs, this synthesis can be modified. For example, by using different substituted bromobenzonitriles in Step 1, a variety of functional groups can be introduced onto the aromatic ring. Furthermore, the methylthio group can be oxidized to the corresponding sulfoxide or sulfone to explore the effect of oxidation state on biological activity.
Screening of this compound Analogs
The synthesized analogs can be screened for various biological activities. Given that many small molecule inhibitors target protein kinases, a primary screen for kinase inhibition is a logical starting point. This can be followed by cell-based assays to assess cytotoxicity and effects on specific signaling pathways.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction. A decrease in ADP production indicates inhibition of the kinase.
Materials:
-
Purified target kinase (e.g., a panel of cancer-related kinases)
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Synthesized this compound analogs
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of the target kinase and its substrate in the appropriate kinase reaction buffer.
-
Prepare serial dilutions of the test compounds (analogs) in DMSO, then dilute further into the kinase buffer to create a 2X compound solution. A typical starting concentration range is 10 µM to 0.1 nM.
-
Prepare a 2X ATP solution in the kinase buffer. The final ATP concentration should be at the Kₘ for the specific kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the 2X compound solution or control (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition).
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
-
Experimental Protocol: Cell-Based Proliferation/Viability Assay (CellTiter-Glo® Assay)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell line (e.g., a panel of cell lines relevant to the targeted kinases)
-
Cell culture medium and supplements
-
Synthesized this compound analogs
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cell plate and add 100 µL of the medium containing the various concentrations of the compounds or controls (DMSO for vehicle control).
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent viability for each compound concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Data Presentation
The quantitative data obtained from the screening assays should be summarized in a clear and structured format for easy comparison of the analogs.
Table 1: Exemplary In Vitro Kinase Inhibition Data for this compound Analogs
| Compound ID | R¹ | R² | Target Kinase | IC₅₀ (µM) |
| Parent | H | SCH₃ | Kinase A | 5.2 |
| Analog 1 | F | SCH₃ | Kinase A | 2.8 |
| Analog 2 | Cl | SCH₃ | Kinase A | 1.5 |
| Analog 3 | H | S(O)CH₃ | Kinase A | 10.8 |
| Analog 4 | H | S(O)₂CH₃ | Kinase A | > 50 |
| Analog 5 | H | SCH₃ | Kinase B | 15.6 |
| Analog 6 | Cl | SCH₃ | Kinase B | 8.3 |
Table 2: Exemplary Cell-Based Proliferation Data for Selected Analogs
| Compound ID | Cell Line | GI₅₀ (µM) |
| Analog 2 | Cancer Cell Line X | 3.1 |
| Analog 2 | Cancer Cell Line Y | 5.8 |
| Analog 6 | Cancer Cell Line X | 12.4 |
| Analog 6 | Cancer Cell Line Y | 25.1 |
Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
Caption: Experimental workflow for synthesis and screening.
Caption: A representative kinase signaling pathway (MAPK).
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-4-(methylthio)benzoic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Methoxy-4-(methylthio)benzoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and direct method is the O-methylation of 2-hydroxy-4-(methylthio)benzoic acid or its corresponding ester. This reaction typically involves a methylating agent in the presence of a base. An alternative, multi-step approach begins with 2-mercaptobenzoic acid, which undergoes S-methylation, followed by nitration and reduction.[1]
Q2: What are the critical parameters to control for a high-yield synthesis?
A2: Key parameters include the choice of methylating agent, base, solvent, reaction temperature, and reaction time. The purity of the starting material, 2-hydroxy-4-(methylthio)benzoic acid, is also crucial. Molar ratios of reactants, particularly the base and methylating agent, should be carefully controlled to prevent side reactions and ensure complete conversion.
Q3: How can I purify the final product, this compound?
A3: Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water or toluene. For persistent impurities, column chromatography on silica gel may be necessary. The purity of the final product can be assessed by techniques like High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing. 2. Suboptimal Reagent Stoichiometry: Incorrect molar ratios of the base or methylating agent can lead to incomplete conversion. 3. Side Reactions: Competing reactions, such as esterification of the carboxylic acid group if using a methylating agent under certain conditions, can reduce the yield of the desired product. 4. Degradation of Product: The product might be sensitive to high temperatures or prolonged reaction times. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or HPLC to monitor the consumption of the starting material. Extend the reaction time or slightly increase the temperature if necessary. 2. Optimize Molar Ratios: Titrate the starting material to determine its exact purity and adjust the stoichiometry of the base and methylating agent accordingly. A slight excess of the methylating agent is often used. 3. Control Reaction Conditions: Maintain the recommended reaction temperature. Consider using a milder methylating agent or base. 4. Minimize Exposure to Harsh Conditions: Once the reaction is complete, proceed with the work-up promptly. Avoid unnecessarily high temperatures during purification. |
| Formation of Impurities | 1. Incomplete Methylation: The presence of the starting material, 2-hydroxy-4-(methylthio)benzoic acid, is a common impurity. 2. Over-methylation/Side Products: Depending on the reagents and conditions, side reactions can occur. For instance, if starting from a related precursor, other functional groups might react.[2] 3. Contaminated Reagents: Impurities in starting materials, solvents, or reagents can be carried through the synthesis. | 1. Drive the Reaction to Completion: Ensure sufficient equivalents of the methylating agent and base are used. Increase the reaction time if TLC indicates the presence of starting material. 2. Optimize Selectivity: Adjusting the reaction temperature and the rate of addition of the methylating agent can improve selectivity. 3. Use High-Purity Reagents: Ensure all chemicals are of a suitable grade for synthesis. Purify starting materials if necessary. |
| Difficulty in Product Isolation/Purification | 1. Oily Product: The crude product may sometimes be an oil instead of a solid, making filtration difficult. 2. Poor Crystallization: The product may be reluctant to crystallize from the chosen solvent system. 3. Co-precipitation of Impurities: Impurities with similar solubility to the product can co-precipitate during crystallization. | 1. Trituration: Try triturating the oil with a non-polar solvent like hexane to induce solidification. 2. Optimize Crystallization: Experiment with different solvent systems. Seeding the solution with a small crystal of the pure product can induce crystallization. A slow cooling process is often beneficial. 3. Multi-step Purification: If recrystallization is insufficient, consider an initial purification by column chromatography followed by a final recrystallization step. |
Experimental Protocols
Protocol: O-Methylation of 2-hydroxy-4-(methylthio)benzoic acid
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
2-hydroxy-4-(methylthio)benzoic acid
-
Dimethyl sulfate (DMS) or Methyl iodide (CH₃I)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), dilute solution
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-4-(methylthio)benzoic acid in a suitable solvent (e.g., acetone or DMF).
-
Addition of Base: Add the base (e.g., 1.5 to 2.0 molar equivalents of K₂CO₃ or an appropriate amount of aqueous NaOH) to the solution and stir for 15-30 minutes at room temperature.
-
Addition of Methylating Agent: Slowly add the methylating agent (e.g., 1.1 to 1.5 molar equivalents of dimethyl sulfate or methyl iodide) to the reaction mixture. Caution: Methylating agents are toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., reflux for acetone, or 50-60 °C for DMF) and monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid base was used, filter it off.
-
If the solvent is water-miscible, remove it under reduced pressure.
-
Dilute the residue with water and acidify with dilute HCl to a pH of 2-3.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Data Presentation
Table 1: Comparison of Methylating Agents and Conditions
| Methylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Dimethyl sulfate | K₂CO₃ | Acetone | Reflux | 85-95 | A common and effective method. Reaction is relatively clean. |
| Methyl iodide | K₂CO₃ | DMF | 50-60 | 80-90 | Good for small-scale synthesis. Methyl iodide is more volatile. |
| Dimethyl sulfate | NaOH | Water/Methanol | 40-50 | 80-90 | Aqueous conditions can be effective but may require careful pH control. |
| Dimethyl carbonate | Cs₂CO₃ | NMP | 120-140 | 75-85 | A "greener" methylating agent, but often requires higher temperatures and stronger bases. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield issues.
References
Technical Support Center: Purification of 2-Methoxy-4-(methylthio)benzoic Acid
Welcome to the technical support center for the purification of 2-Methoxy-4-(methylthio)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for obtaining high-purity material.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials, reagents, and by-products from side reactions. Potential impurities could be related to precursors used in the synthesis of similar compounds, such as derivatives of methylthiobenzoic acid methyl ester.[1] It is also possible to have isomeric impurities or products from over- or under-methylation or oxidation of the methylthio group.
Q2: My purified this compound shows low purity by HPLC. What are the likely causes?
A2: Low purity after purification can stem from several factors:
-
Incomplete removal of starting materials: The synthetic reaction may not have gone to completion.
-
Co-eluting impurities: In chromatographic methods, an impurity may have a similar retention time to the desired product under the conditions used.
-
Degradation: The compound might be unstable under the purification conditions (e.g., high temperature or extreme pH).
-
Insufficient purification cycles: A single purification step may not be adequate to remove all impurities.
Q3: I am having difficulty crystallizing the compound. It either "oils out" or remains in solution. What should I do?
A3: "Oiling out" or failure to crystallize is a common issue. "Oiling out" can happen if the impurity level is high, depressing the melting point of the mixture.[2] If the compound remains in solution, too much solvent may have been used.[2] Consider the following solutions:
-
Solvent Screening: The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] For substituted benzoic acids, alcohols (ethanol, isopropanol) or mixed solvent systems (e.g., ethanol/water) are often effective.[3][4]
-
Seeding: Adding a small crystal of the pure compound can initiate crystallization.[2]
-
Solvent Reduction: If too much solvent was used, carefully evaporate some of it to increase the concentration of the benzoic acid derivative and try to cool it again.[2]
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer, larger crystals.[3][4]
Q4: Can I use normal-phase silica gel chromatography to purify this acidic compound?
A4: Yes, but it can be challenging due to the acidic nature of the carboxylic acid group, which can lead to peak tailing on standard silica gel. To mitigate this, it is common to add a small amount of an acidic modifier, like acetic acid, to the mobile phase. This can improve peak shape and separation efficiency.
Troubleshooting Guides
Guide 1: Low Recovery After Recrystallization
This guide will help you troubleshoot low yield after performing a recrystallization.
Caption: Troubleshooting workflow for low recovery in recrystallization.
Guide 2: Poor Separation in Column Chromatography
Use this guide to improve the separation of your target compound from impurities.
Caption: Troubleshooting workflow for poor chromatographic separation.
Quantitative Data Summary
| Purification Method | Stationary Phase | Mobile Phase/Solvent System | Modifier | Typical Purity Achieved | Reference(s) |
| Recrystallization | N/A | Ethanol/Water | N/A | >99% | [4] |
| Recrystallization | N/A | Isopropanol | N/A | >99% | [3] |
| Normal-Phase TLC | Silica Gel | Hexane/Ethyl Acetate | Acetic Acid (1%) | Analytical | [5] |
| Reversed-Phase TLC | RP-8 | Acetone/Water (40/60 v/v) | Ammonium Bromide | Analytical | [6] |
| Reversed-Phase HPLC | C18 | Methanol/Water/CO2 | Buffer | >99.5% | [7] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is a general guideline for the recrystallization of this compound.
Materials:
-
Crude this compound
-
95% Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Buchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely with heating and stirring.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed clean flask.
-
Induce Crystallization: While the ethanol solution is still hot, add warm deionized water dropwise until the solution becomes slightly turbid. If it becomes too cloudy, add a few drops of hot ethanol to clarify.[4]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3][4]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
This protocol describes a general method for purification using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or Heptane)
-
Ethyl Acetate
-
Acetic Acid
-
Glass column, flasks, and other standard chromatography equipment
-
TLC plates for monitoring
Procedure:
-
Mobile Phase Preparation: Prepare a stock of the desired mobile phase. A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 70:30 v/v) with 0.5-1% acetic acid added to improve peak shape.
-
TLC Analysis: Determine the optimal mobile phase composition by running TLC plates of the crude material. The target compound should have an Rf value between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial mobile phase.
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the packed column.
-
Elution: Begin elution with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute the compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
References
- 1. Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. akjournals.com [akjournals.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Chromatography of substituted benzoic acids with methanol-water-carbon dioxide mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Methoxy-4-(methylthio)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxy-4-(methylthio)benzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound in a question-and-answer format.
Issue 1: The final product shows significant impurities after synthesis.
Question: My crude product analysis (TLC, LC-MS, or NMR) shows multiple unexpected signals. What are the likely side products and how can I minimize their formation?
Answer: The presence of impurities is a common issue and can arise from several sources depending on the synthetic route employed. The most common side products are due to incomplete reaction or over-oxidation. Key potential impurities are summarized in the table below.
To minimize side product formation, careful control of reaction conditions is crucial. Ensure the use of appropriate stoichiometric ratios of reagents, maintain optimal reaction temperature, and monitor the reaction progress to avoid prolonged reaction times which can lead to side reactions.
Issue 2: The isolated product is off-white or has a yellowish/brownish tint.
Question: My final product of this compound is not a white crystalline solid as expected. What is the cause of this discoloration and how can it be removed?
Answer: Discoloration is often due to the presence of minor, highly conjugated impurities or oxidation byproducts. Potential causes include:
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Oxidation of the Methylthio Group: The sulfur atom is susceptible to oxidation, which can lead to colored impurities.
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Residual Starting Materials or Intermediates: Incomplete reactions can leave colored starting materials or intermediates in the final product.
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Formation of Benzoquinone-like Structures: Under certain oxidative conditions, phenolic intermediates (if any) can be oxidized to colored quinone-like structures.
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat with activated carbon. The activated carbon can adsorb colored impurities.
-
Recrystallization: Recrystallization from an appropriate solvent system is a highly effective method for removing colored impurities, which often have different solubility profiles from the desired product.
Issue 3: Low yield of the final product.
Question: The yield of my synthesis is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields can be attributed to several factors throughout the synthetic and purification process.
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Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction using TLC or another appropriate analytical technique to ensure the consumption of starting materials.
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Side Reactions: The formation of byproducts, as detailed in Issue 1, will consume starting materials and reduce the yield of the desired product.
-
Losses during Work-up and Purification: Significant amounts of product can be lost during extraction, washing, and recrystallization steps. Ensure proper phase separation during extractions and use minimal amounts of cold solvent for washing during filtration to avoid redissolving the product.
-
Demethylation: Harsh acidic or high-temperature conditions can potentially lead to the cleavage of the methoxy group, forming a hydroxyl group and reducing the yield of the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common side products are typically related to the oxidation of the methylthio group or incomplete reactions. These include 2-Methoxy-4-(methylsulfinyl)benzoic acid (the sulfoxide) and 2-Methoxy-4-(methylsulfonyl)benzoic acid (the sulfone). If the benzoic acid is formed by oxidation of a methyl group, intermediates like 2-Methoxy-4-(methylthio)benzaldehyde and 2-Methoxy-4-(methylthio)benzyl alcohol may also be present as impurities.[1][2][3]
Q2: How can I confirm the presence of sulfoxide or sulfone impurities?
A2: The presence of sulfoxide and sulfone impurities can be confirmed using spectroscopic methods. In ¹H NMR spectroscopy, the methyl protons of the sulfoxide and sulfone will appear at a different chemical shift (typically downfield) compared to the methylthio group. Mass spectrometry will also show characteristic molecular ion peaks corresponding to the addition of one (sulfoxide) or two (sulfone) oxygen atoms.
Q3: What are the best practices for purifying crude this compound?
A3: Recrystallization is the most common and effective method for purifying the final product. A suitable solvent or solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures. Column chromatography can also be employed for more challenging purifications.
Q4: Can the methoxy group be cleaved during the synthesis?
A4: While generally stable, the methoxy group can be susceptible to cleavage (demethylation) under strong acidic conditions, particularly at elevated temperatures, which would result in the formation of 2-Hydroxy-4-(methylthio)benzoic acid. It is advisable to use moderate reaction conditions to prevent this side reaction.
Data Presentation
Table 1: Common Side Products in this compound Synthesis and Mitigation Strategies
| Side Product Name | Chemical Structure | Potential Cause | Mitigation and Removal Strategies |
| 2-Methoxy-4-(methylsulfinyl)benzoic acid | C₉H₁₀O₄S | Over-oxidation of the methylthio group.[4][5][6][7] | Use of mild and controlled oxidizing agents. Careful monitoring of reaction time and temperature. Purification by recrystallization or column chromatography. |
| 2-Methoxy-4-(methylsulfonyl)benzoic acid | C₉H₁₀O₅S | Strong or prolonged oxidation of the methylthio group.[4][5][6] | Use of mild and stoichiometric amounts of oxidizing agents. Avoid harsh oxidation conditions. Purification by recrystallization. |
| 2-Methoxy-4-(methylthio)benzaldehyde | C₉H₁₀O₂S | Incomplete oxidation of the corresponding benzyl alcohol or incomplete oxidation of a methyl group to the carboxylic acid.[1][3][8] | Ensure sufficient reaction time and optimal temperature for the oxidation step. Use a sufficiently strong oxidizing agent. Removal by recrystallization. |
| 2-Hydroxy-4-(methylthio)benzoic acid | C₈H₈O₃S | Demethylation of the methoxy group under harsh acidic or high-temperature conditions. | Avoid strong acids and high temperatures during synthesis and work-up. Purification by column chromatography may be necessary. |
| Unreacted Starting Materials | Varies | Incomplete reaction due to insufficient reaction time, low temperature, or incorrect stoichiometry. | Monitor reaction progress via TLC or LC-MS. Optimize reaction conditions (time, temperature, reagent ratios). |
Experimental Protocols
Protocol 1: Hypothetical Synthesis of this compound via Oxidation
This protocol is a generalized representation and may require optimization.
-
Starting Material: 2-Methoxy-4-(methylthio)toluene.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Methoxy-4-(methylthio)toluene in a suitable solvent such as pyridine or a mixture of t-butanol and water.
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Oxidation: While stirring, slowly add a solution of a suitable oxidizing agent, such as potassium permanganate (KMnO₄), in portions. The reaction is exothermic and the temperature should be monitored.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. If using KMnO₄, the manganese dioxide precipitate is removed by filtration. The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
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Isolation and Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Formation of oxidation side products.
Caption: Troubleshooting workflow for synthesis and purification.
References
- 1. WO2017017524A1 - Loop oxidation of toluene to benzoic acid - Google Patents [patents.google.com]
- 2. physicsforums.com [physicsforums.com]
- 3. How do you convert the following?Toluene to Benzoic acid. - askIITians [askiitians.com]
- 4. Sulfone synthesis by oxidation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Optimizing reaction conditions for 2-Methoxy-4-(methylthio)benzoic acid preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-Methoxy-4-(methylthio)benzoic acid. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the preparation of this important chemical intermediate.
Synthetic Routes Overview
Two primary synthetic routes for the preparation of this compound have been reported, starting from either 4-methyl-3-nitrobenzenesulfonic acid or 2-methyl-5-nitrophenol. The route commencing with 2-methyl-5-nitrophenol is often preferred for its higher overall yield and suitability for larger-scale synthesis.
Comparison of Synthetic Routes
| Starting Material | Number of Steps (Plausible) | Overall Yield | Remarks |
| 4-methyl-3-nitrobenzenesulfonic acid | Multiple steps | ~17% | Lower yielding route. |
| 2-methyl-5-nitrophenol | Multiple steps | ~37% | More "process-oriented" and higher yielding. |
Experimental Protocol: Synthesis from 2-Methyl-5-nitrophenol
This section details a plausible multi-step experimental protocol for the synthesis of this compound starting from 2-methyl-5-nitrophenol.
Workflow Diagram
Caption: Plausible synthetic workflow for this compound.
Step 1: Methylation of 2-Methyl-5-nitrophenol
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Reaction Setup: To a solution of 2-methyl-5-nitrophenol in an appropriate aprotic solvent (e.g., tetrahydrofuran, THF), add a suitable base (e.g., sodium hydride, NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Methylation: After the initial reaction subsides, add a methylating agent (e.g., dimethyl sulfate, DMS, or methyl iodide, CH₃I) dropwise while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-methoxy-1-methyl-4-nitrobenzene.
Step 2: Oxidation of the Methyl Group
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Reaction Setup: Dissolve the crude 2-methoxy-1-methyl-4-nitrobenzene in a suitable solvent mixture (e.g., pyridine and water).
-
Oxidation: Heat the solution to reflux and add an oxidizing agent (e.g., potassium permanganate, KMnO₄) portion-wise over several hours.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and filter off the manganese dioxide. Acidify the filtrate with a strong acid (e.g., hydrochloric acid, HCl) to precipitate the product. Filter the solid, wash with cold water, and dry to obtain 2-methoxy-4-nitrobenzoic acid.
Step 3: Reduction of the Nitro Group
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Reaction Setup: Suspend the 2-methoxy-4-nitrobenzoic acid in a suitable solvent (e.g., ethanol or ethyl acetate).
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Reduction: Add a reducing agent (e.g., tin(II) chloride dihydrate, SnCl₂·2H₂O) and heat the mixture to reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: After completion, cool the reaction and neutralize with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent. Dry the organic layer and concentrate to yield 4-amino-2-methoxybenzoic acid.
Step 4: Sandmeyer-type Reaction to Introduce the Methylthio Group
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Diazotization: Dissolve the 4-amino-2-methoxybenzoic acid in an aqueous solution of a strong acid (e.g., HCl) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature.
-
Thiolation: In a separate flask, prepare a solution of sodium methyl mercaptide (NaSMe). Slowly add the cold diazonium salt solution to the sodium methyl mercaptide solution.
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Reaction Monitoring: Stir the reaction mixture at low temperature and then allow it to warm to room temperature. Monitor for the evolution of nitrogen gas and the formation of the product by TLC.
-
Work-up and Purification: Acidify the reaction mixture to precipitate the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in methylation step | Incomplete deprotonation of the phenol. | Ensure the use of a sufficiently strong and anhydrous base. Allow adequate time for the deprotonation to complete before adding the methylating agent. |
| Inactive methylating agent. | Use a fresh or properly stored bottle of the methylating agent. | |
| Formation of side products (e.g., sulfoxide or sulfone) | Oxidation of the methylthio group. | Perform reactions under an inert atmosphere. Avoid strong oxidizing agents in subsequent steps if possible. During work-up and purification, minimize exposure to air, especially at elevated temperatures. |
| Incomplete oxidation of the methyl group | Insufficient oxidizing agent or reaction time. | Increase the equivalents of the oxidizing agent and/or extend the reaction time. Monitor the reaction closely by TLC. |
| Difficulty in purifying the final product | Presence of starting materials or side products. | Optimize the reaction conditions to drive the reaction to completion. Employ appropriate purification techniques such as recrystallization from a carefully chosen solvent system or column chromatography. The use of a small amount of acid (e.g., acetic acid) in the chromatography eluent can sometimes improve separation for carboxylic acids. |
| Decarboxylation during Sandmeyer reaction | High temperatures or strongly acidic conditions. | Maintain low temperatures during the diazotization and the subsequent reaction with the thiolate. Carefully control the pH. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step to control for a high yield of the final product?
A1: The Sandmeyer-type reaction (Step 4) is often the most challenging. Careful control of temperature during diazotization is crucial to prevent the decomposition of the diazonium salt. The subsequent addition to the sodium methyl mercaptide solution should also be controlled to manage the reaction exotherm and minimize side reactions.
Q2: How can I avoid the oxidation of the methylthio group to the corresponding sulfoxide or sulfone?
A2: The methylthio group is susceptible to oxidation. To minimize this, it is essential to conduct reactions under an inert atmosphere (nitrogen or argon). If subsequent reaction steps involve oxidizing conditions, it is crucial to choose reagents that are selective and will not affect the sulfide. During work-up and purification, it is advisable to avoid prolonged exposure to air, especially at higher temperatures.
Q3: What are the best practices for handling the reagents used in this synthesis?
A3: Many of the reagents used, such as dimethyl sulfate, sodium hydride, and tin(II) chloride, are hazardous. Always consult the Safety Data Sheet (SDS) before use. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Sodium hydride is highly flammable and reacts violently with water; it should be handled with extreme care under anhydrous conditions.
Q4: Can an alternative method be used to introduce the methylthio group?
A4: While the Sandmeyer reaction is a common method, other approaches like nucleophilic aromatic substitution (SNAAr) on a suitable precursor could be considered. For example, starting with a substrate having a good leaving group (e.g., a halogen) at the 4-position and reacting it with sodium methyl mercaptide. However, the reactivity of the substrate would need to be carefully considered.
Q5: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A5: Thin Layer Chromatography (TLC) is a convenient technique for monitoring the progress of each reaction step. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are recommended to confirm the structure and purity of this compound. High-Performance Liquid Chromatography (HPLC) can be used for quantitative purity analysis.
Logical Relationship Diagram for Troubleshooting
Caption: Troubleshooting logic for synthesis optimization.
Technical Support Center: Managing the Methylthio Group in Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of the methylthio (-SMe) group during chemical synthesis.
Frequently Asked Questions (FAQs)
??? question "Q1: Why is the methylthio group prone to oxidation?"
??? question "Q2: What are the common byproducts of methylthio group oxidation?"
??? question "Q3: Under what conditions is oxidation most likely to occur?"
??? question "Q4: How can I detect and quantify the oxidation of a methylthio group?"
??? question "Q5: What are the main strategies to prevent unwanted oxidation?"
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Unwanted oxidation of the methylthio group is observed during a reaction.
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Likely Cause: The chosen reagents or reaction conditions are too harsh and are not chemoselective.
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Solution:
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Reagent Selection: Opt for milder and more selective reagents. For example, for an oxidation of an alcohol to an aldehyde, a Swern or a Parikh-Doering oxidation is generally milder than using chromium-based reagents.
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Temperature Control: Perform the reaction at a lower temperature to decrease the rate of the undesired oxidation.
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Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation by atmospheric oxygen.
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Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
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Antioxidants/Scavengers: In some cases, particularly during acidic cleavage steps in peptide synthesis, the addition of scavengers like thioanisole can help prevent oxidation.
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Problem 2: The protecting group for the methylthio group is unintentionally removed during the reaction.
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Likely Cause: The protecting group is not stable under the reaction conditions.
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Solution:
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Protecting Group Selection: Consult a protecting group stability chart to choose a more robust protecting group that is compatible with the planned reaction conditions. For example, if your reaction involves acidic conditions, an acid-labile protecting group like trityl might be unsuitable.
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Orthogonal Protecting Groups: Employ an orthogonal protecting group strategy, where different protecting groups can be removed under distinct, non-interfering conditions.[1] For instance, use a base-labile protecting group if a subsequent step requires acidic conditions.
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Problem 3: Incomplete removal of the protecting group after the reaction.
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Likely Cause: The deprotection conditions are not optimal, or the deprotection reaction is reversible.
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Solution:
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Optimize Deprotection Conditions: Increase the reaction time, temperature, or the concentration of the deprotection reagent.
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Use of Scavengers: For acid-labile groups like trityl (Trt), the cleavage can be reversible. The addition of a scavenger such as triisopropylsilane (TIS) is crucial to irreversibly trap the liberated trityl cation and drive the reaction to completion.
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Fresh Reagents: Ensure that the deprotection reagents are fresh and of high quality, as their efficacy can diminish over time. For instance, the water content in reagents like TBAF for silyl group removal can impact its effectiveness.[2]
-
Data Presentation
Table 1: Comparison of Common Protecting Groups for Thioethers
| Protecting Group | Abbreviation | Common Introduction Conditions | Common Deprotection Conditions | Stability Profile | Notes |
| Trityl | Trt | Trityl chloride, base (e.g., pyridine) | Mild acid (e.g., TFA), I2 | Stable to base, labile to acid. | Bulky group, offers steric protection. Widely used in peptide synthesis.[3] |
| Benzyl | Bn | Benzyl bromide, base (e.g., NaH) | Hydrogenolysis (H2, Pd/C), strong acid (HF) | Stable to acid and base. | Removal by hydrogenolysis is common and clean.[4][5] |
| Acetamidomethyl | Acm | N-(Hydroxymethyl)acetamide, acid | Hg(II) acetate, I2, Ag(I) salts, PdCl2[6][7][8] | Stable to TFA and HF. | Useful for orthogonal protection strategies in peptide synthesis.[6] |
| tert-Butyl | tBu | Isobutylene, acid catalyst | Strong acid (e.g., HF), Hg(OAc)2/TFA | Stable to TFA. | Requires harsh deprotection conditions. |
Experimental Protocols
Protocol 1: Protection of a Methylthio Group as a Trityl Thioether
This protocol describes the protection of a generic substrate containing a thiol group, which is analogous to protecting a thioether precursor.
Materials:
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Thiol-containing substrate (1.0 equiv)
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Trityl chloride (Trt-Cl) (1.1 equiv)
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Anhydrous pyridine
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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Dissolve the thiol-containing substrate in anhydrous pyridine.
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Add trityl chloride to the solution at room temperature.
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Stir the reaction mixture overnight under an inert atmosphere.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, remove the pyridine under reduced pressure.
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Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to afford the desired trityl thioether.
Protocol 2: Deprotection of a Trityl Thioether
Materials:
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Trityl-protected substrate (1.0 equiv)
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Dichloromethane (DCM)
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Trifluoroacetic acid (TFA)
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Triisopropylsilane (TIS) (as a scavenger)
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Cold diethyl ether
Procedure:
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Dissolve the trityl-protected substrate in DCM.
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Add a solution of TFA in DCM (e.g., 1-5%) containing TIS (e.g., 5%).
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Stir the reaction mixture at room temperature and monitor by TLC.
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Once deprotection is complete, concentrate the solution under reduced pressure.
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Precipitate the deprotected product by adding cold diethyl ether.
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Collect the product by filtration or centrifugation.
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Wash the product with cold diethyl ether to remove triphenylmethane.
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Dry the product under vacuum.
Protocol 3: Selective Reduction of an Ester in the Presence of a Methylthio Group
This protocol outlines the reduction of an ester to an alcohol without affecting a present methylthio group.
Materials:
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Substrate containing both ester and methylthio functionalities (1.0 equiv)
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Lithium borohydride (LiBH4) (2.0-3.0 equiv)
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride
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Ethyl acetate
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Anhydrous magnesium sulfate
Procedure:
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Dissolve the substrate in anhydrous THF in a flame-dried flask under an inert atmosphere.
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Cool the solution to 0 °C in an ice bath.
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Carefully add lithium borohydride in portions.
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Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
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Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter and concentrate under reduced pressure to obtain the crude product.
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Purify by silica gel column chromatography if necessary.
Visualizations
Caption: General mechanism of methylthio group oxidation.
Caption: Decision workflow for managing the methylthio group.
Caption: General experimental workflow for a protection/deprotection strategy.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. Site-Selective Acylation of Phenols Mediated by a Thioacid Surrogate through Sodium Thiosulfate Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Methoxy-4-(methylthio)benzoic acid amide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxy-4-(methylthio)benzoic acid amide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound amide?
A1: The most common and effective methods for forming the amide bond from this compound are:
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Acyl Chloride Formation followed by Amination: This two-step process involves first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with an amine source (e.g., ammonia) to form the amide.[1][2][3] This is a robust and widely used method.[4]
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Peptide Coupling Reagents: A one-pot approach using coupling reagents to activate the carboxylic acid in situ, followed by the addition of an amine. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or uronium/phosphonium salts like HATU.[4][5][6][7] These methods are generally milder than the acyl chloride route.[2]
Q2: I am observing a low yield of my desired amide. What are the potential causes?
A2: Low yields in amide synthesis can stem from several factors:
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Incomplete activation of the carboxylic acid: The activating agent (e.g., SOCl₂, EDC) may be old, hydrated, or used in insufficient quantity.[5]
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Poor quality of starting materials: Impurities in the this compound or the amine source can interfere with the reaction.
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Side reactions: The methylthio group is susceptible to oxidation, and other side reactions can consume starting material.
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Suboptimal reaction conditions: Incorrect temperature, solvent, or reaction time can negatively impact the yield.[5]
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Difficult purification: The product may be lost during workup or purification steps.
Q3: I am seeing byproducts in my reaction mixture. What are the likely side reactions?
A3: The primary side reaction of concern is the oxidation of the methylthio group (-SMe) to the corresponding sulfoxide (-S(O)Me) or sulfone (-S(O)₂Me). This is especially prevalent if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures.
Another potential issue, particularly when using carbodiimide coupling agents like EDC, is the formation of an N-acylurea byproduct . This occurs when the activated carboxylic acid intermediate rearranges before it can react with the amine. The use of additives like HOBt can help to suppress this side reaction.
Q4: How can I prevent the oxidation of the methylthio group?
A4: To minimize oxidation of the methylthio group, the following precautions are recommended:
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Use an inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen.
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Avoid strong oxidizing agents: Ensure that none of the reagents or solvents used are strong oxidants.
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Degas solvents: Use solvents that have been degassed to remove dissolved oxygen.
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Keep reaction times and temperatures to a minimum: Prolonged reaction times and high temperatures can increase the likelihood of oxidation.
Q5: What are the best practices for purifying this compound amide?
A5: Purification can typically be achieved through the following methods:
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Aqueous Workup: After the reaction, a standard aqueous workup can help remove many impurities. This involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and finally a brine wash.
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Recrystallization: If the amide is a solid, recrystallization from a suitable solvent system is often the most effective method for obtaining a high-purity product.[8] Common solvents to try include ethanol, acetone, acetonitrile, or mixtures containing ethyl acetate and hexanes.[8]
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Column Chromatography: For complex mixtures or if recrystallization is not effective, silica gel column chromatography can be used. A gradient of a non-polar eluent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically employed.
Troubleshooting Guides
Problem 1: Low or No Amide Product Formation
| Possible Cause | Suggested Solution |
| Inefficient Carboxylic Acid Activation | - Use fresh, high-quality activating reagents (SOCl₂, EDC, etc.).- Ensure anhydrous conditions, as moisture can deactivate the reagents.[5]- Increase the equivalents of the activating agent.- When using SOCl₂, add a catalytic amount of DMF to facilitate the reaction. |
| Low Nucleophilicity of Amine | - If using an amine salt (e.g., ammonium chloride), ensure a suitable base (e.g., triethylamine, DIPEA) is added in sufficient quantity to liberate the free amine. |
| Steric Hindrance | - Consider switching to a more potent coupling reagent like HATU.- Increase the reaction temperature and/or time, while monitoring for byproduct formation. |
| Incorrect Reaction Conditions | - Optimize the solvent. Anhydrous polar aprotic solvents like DMF or DCM are often good choices.- Adjust the reaction temperature. Some coupling reactions work well at 0°C to room temperature, while others may require gentle heating. |
Problem 2: Presence of Significant Byproducts
| Observed Byproduct | Possible Cause | Suggested Solution |
| Sulfoxide or Sulfone | Oxidation of the methylthio group. | - Perform the reaction under an inert (N₂ or Ar) atmosphere.- Use degassed solvents.- Avoid unnecessarily high temperatures or prolonged reaction times. |
| Unreacted Starting Material | Incomplete reaction. | - See solutions for "Low or No Amide Product Formation".- Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| N-acylurea | Rearrangement of the EDC-activated intermediate. | - Add HOBt or HOAt to the reaction mixture along with EDC. These additives form an active ester that is less prone to rearrangement. |
Experimental Protocols
Method 1: Synthesis via Acyl Chloride
This is a two-step procedure.
Step 1: Synthesis of 2-Methoxy-4-(methylthio)benzoyl chloride
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add this compound.
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Under a fume hood, cautiously add an excess of thionyl chloride (SOCl₂) (2-3 equivalents).
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Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF).
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Stir the mixture at room temperature. You should observe gas evolution.
-
After the initial effervescence subsides, heat the reaction mixture to a gentle reflux (approximately 70-80°C) for 1-2 hours, or until gas evolution ceases.
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, you can add an anhydrous solvent like toluene and evaporate again.
-
The resulting crude 2-Methoxy-4-(methylthio)benzoyl chloride is typically a yellow to brown oil and can often be used in the next step without further purification.
Step 2: Amide Formation
-
In a separate flask, prepare a solution of your amine source (e.g., concentrated aqueous ammonia or a solution of ammonia in an organic solvent). If using a primary or secondary amine, dissolve it in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), along with a base like triethylamine or pyridine (1.1-1.5 equivalents) to neutralize the HCl byproduct.
-
Cool the amine solution to 0°C in an ice bath.
-
Dissolve the crude 2-Methoxy-4-(methylthio)benzoyl chloride from Step 1 in a minimal amount of the same anhydrous solvent.
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Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, DCM).
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Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude amide.
-
Purify the crude product by recrystallization or column chromatography.
Method 2: Synthesis using EDC/HOBt Coupling
This is a one-pot procedure.
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To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM) at 0°C, add HOBt (1.2 equivalents) and the amine (1.2 equivalents). If the amine is a salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Add EDC hydrochloride (1.2 equivalents) portion-wise to the mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.[9]
Data Presentation
Table 1: Comparison of Reaction Conditions for Amide Synthesis
| Entry | Method | Activating Agent (eq.) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | Acyl Chloride | SOCl₂ (2.0) | Et₃N (1.2) | DCM | 0 to RT | 2 | ||
| 2 | Coupling | EDC (1.2) / HOBt (1.2) | DIPEA (2.0) | DMF | 0 to RT | 16 | ||
| 3 | Coupling | HATU (1.1) | DIPEA (2.0) | DMF | RT | 4 | ||
| User Data |
Table 2: Solvent Screening for EDC/HOBt Coupling
| Entry | Solvent | Time (h) | Conversion (%) | Notes |
| 1 | DMF | 16 | ||
| 2 | DCM | 16 | ||
| 3 | THF | 16 | ||
| 4 | Acetonitrile | 16 | ||
| User Data | ||||
| Conversion determined by LC-MS or ¹H NMR of the crude reaction mixture. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound amide.
Caption: Chemical pathways for the formation of the target amide.
Caption: Troubleshooting decision tree for low yield in amide formation.
References
- 1. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amide Synthesis [fishersci.dk]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. organic-synthesis.com [organic-synthesis.com]
Stability and degradation of 2-Methoxy-4-(methylthio)benzoic acid under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability and degradation of 2-Methoxy-4-(methylthio)benzoic acid under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under acidic conditions?
A1: Under acidic conditions, particularly with elevated temperatures, this compound is susceptible to two primary degradation pathways. The first is the hydrolysis of the methoxy group (O-demethylation) to form 2-hydroxy-4-(methylthio)benzoic acid. The second is the oxidation of the methylthio group to a sulfoxide and subsequently to a sulfone. The stability of the compound is influenced by the acid concentration, temperature, and duration of exposure.
Q2: I am observing unexpected peaks in my HPLC chromatogram after stressing my sample with acid. What could these be?
A2: Unexpected peaks likely correspond to degradation products. Based on the structure of this compound, potential degradants formed under acidic stress include:
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2-Hydroxy-4-(methylthio)benzoic acid: Resulting from the hydrolysis of the methoxy ether linkage.
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2-Methoxy-4-(methylsulfinyl)benzoic acid (Sulfoxide): An oxidation product of the methylthio group.
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2-Methoxy-4-(methylsulfonyl)benzoic acid (Sulfone): A further oxidation product of the sulfoxide.
To confirm the identity of these peaks, a forced degradation study should be performed on a fresh sample to compare the retention times of the degradation products with the unexpected peaks.[1]
Q3: My experimental results are inconsistent over time when using the same stock solution of this compound. What is the likely cause?
A3: Inconsistent results suggest that the compound is degrading in your stock solution.[1] It is recommended to prepare fresh stock solutions for each experiment.[1] If a stock solution must be used over a period, its stability in the chosen solvent system should be verified. For short-term storage, it is advisable to keep stock solutions at low temperatures (e.g., -20°C) and protected from light.[1]
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, consider the following:
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Temperature Control: Perform experiments at controlled, and if possible, lower temperatures.
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pH Management: Use the mildest acidic conditions necessary for your experiment.
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Inert Atmosphere: If oxidation is a concern, deoxygenate your solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Fresh Solutions: As mentioned, always use freshly prepared solutions to ensure the integrity of the compound.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid and complete degradation of the compound. | The acidic stress conditions (concentration, temperature) are too harsh. | Reduce the acid concentration, lower the temperature, or decrease the exposure time. The goal of a forced degradation study is typically to achieve 5-20% degradation to observe the formation of primary degradants.[2] |
| No observable degradation after applying acidic stress. | The stress conditions are too mild. | Gradually increase the intensity of the stress conditions. For instance, you can incrementally increase the acid concentration (e.g., from 0.1 M HCl to 1 M HCl) or the temperature in 10°C intervals. |
| Appearance of a precipitate or cloudiness in the solution. | The degradation products may have lower solubility in the chosen solvent system. | Try to identify the precipitate. If it is a degradation product, a fresh solution should be prepared. Consider using a different solvent system if solubility is a persistent issue. |
| Poor mass balance in forced degradation studies. | Some degradation products may not be UV-active at the chosen wavelength, or they may be volatile. Secondary degradation may also be occurring. | Use a diode array detector (DAD) or a photodiode array (PDA) detector to analyze at multiple wavelengths. Consider using a mass spectrometer (LC-MS) for detection and identification of all components. Analyze samples at earlier time points to distinguish between primary and secondary degradation products. |
Data Presentation
Table 1: Hypothetical Forced Degradation Data for this compound
| Stress Condition | Time (hours) | % Degradation of Parent Compound | Major Degradation Products Observed |
| 0.1 M HCl (60°C) | 24 | 15.8 | 2-Hydroxy-4-(methylthio)benzoic acid, 2-Methoxy-4-(methylsulfinyl)benzoic acid |
| 1 M HCl (60°C) | 8 | 25.2 | 2-Hydroxy-4-(methylthio)benzoic acid, 2-Methoxy-4-(methylsulfinyl)benzoic acid, Minor amounts of 2-Methoxy-4-(methylsulfonyl)benzoic acid |
| 0.1 M HCl (RT) | 72 | 3.1 | 2-Methoxy-4-(methylsulfinyl)benzoic acid |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Protocol for Acidic Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions. The goal is to achieve approximately 10-30% degradation.[1]
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Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
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Acidic Stress:
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Prepare solutions of the compound in 0.1 M HCl and 1 M HCl.
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Maintain the solutions at a controlled temperature (e.g., 60°C) in a water bath or oven.
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A control sample of the compound in the solvent without acid should be kept under the same conditions.
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Sampling: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[1]
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Sample Neutralization: Before analysis, neutralize the samples with an equivalent amount of a suitable base (e.g., 0.1 M NaOH or 1 M NaOH) to stop the degradation process.
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Analysis:
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Analyze the samples using a stability-indicating HPLC method. A C18 column is often suitable for this type of compound.
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The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3) and an organic solvent (e.g., acetonitrile or methanol).
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Use a UV or PDA detector to monitor the elution of the parent compound and any degradation products.
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Determine the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the time-zero or control sample.
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Characterize the degradation products using techniques such as LC-MS/MS.
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Mandatory Visualizations
References
Technical Support Center: Purifying 2-Methoxy-4-(methylthio)benzoic Acid by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 2-Methoxy-4-(methylthio)benzoic acid. Below, you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and supporting data to assist in obtaining a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on the structure of the molecule (an aromatic carboxylic acid), suitable solvents for initial screening include water, ethanol, methanol, and mixtures such as ethanol/water or toluene/heptane. The estimated water solubility at 25 °C is low (574.9 mg/L), suggesting water could be a good choice, especially given that the solubility of benzoic acid derivatives in water often increases significantly with temperature.[1]
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This can be due to a high concentration of impurities or the use of a solvent in which the compound is too soluble. To remedy this, try the following:
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Add more solvent: This will decrease the saturation of the solution.
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Use a different solvent or a mixed solvent system: A solvent in which the compound is less soluble may promote crystal formation.
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Lower the temperature at which crystallization begins: Try to induce crystallization at a lower temperature by scratching the inside of the flask with a glass rod or adding a seed crystal.
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Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Q3: No crystals are forming, even after the solution has cooled. What is the problem?
A3: This is a common issue that can arise from several factors:
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Too much solvent was used: If the solution is not supersaturated upon cooling, crystals will not form. Try boiling off some of the solvent to increase the concentration of the solute.
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The solution is supersaturated but requires nucleation: Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a small "seed" crystal of the pure compound.
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The cooling process is too slow: While slow cooling is generally preferred for large, pure crystals, sometimes a faster cooling rate in an ice bath is needed to initiate nucleation.
Q4: The recovery of my purified compound is very low. How can I improve the yield?
A4: Low recovery can be due to several factors:
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Using too much solvent: This will result in a significant amount of your compound remaining in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the compound.
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Premature crystallization: If the solution cools too quickly during hot filtration, the product will be lost on the filter paper. Ensure your filtration apparatus is pre-heated.
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Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath for a sufficient amount of time to maximize crystal precipitation.
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Washing with a solvent at the wrong temperature: Wash the collected crystals with a small amount of ice-cold solvent to minimize the dissolution of the product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound does not dissolve in hot solvent. | - Inappropriate solvent choice.- Insufficient solvent volume. | - Select a more suitable solvent (refer to the Solvent Selection Table below).- Gradually add more hot solvent until the compound dissolves. |
| Oiling out (formation of an oil instead of crystals). | - Solution is supersaturated above the compound's melting point.- High concentration of impurities. | - Reheat the solution and add more solvent.- Try a different solvent or a mixed solvent system.- Allow the solution to cool more slowly. |
| No crystal formation upon cooling. | - Too much solvent used.- Lack of nucleation sites. | - Evaporate some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound. |
| Low yield of recovered crystals. | - Excessive solvent use.- Premature crystallization during filtration.- Incomplete cooling. | - Use the minimum amount of hot solvent for dissolution.- Preheat the filtration apparatus.- Ensure the flask is well-submerged in an ice bath for an adequate time. |
| Colored impurities remain in the final product. | - Impurities are co-crystallizing with the product.- Ineffective solvent for separating impurities. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the desired product).- Try a different recrystallization solvent. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization (e.g., from Water)
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Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring. Continue to add small portions of hot deionized water until the solid completely dissolves.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper. Quickly filter the hot solution into the preheated flask to remove the impurities.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, place the flask in an ice bath for at least 30 minutes.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
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Drying: Allow the crystals to dry on the filter paper by drawing air through them. For final drying, transfer the crystals to a watch glass and place them in a desiccator.
Protocol 2: Mixed Solvent Recrystallization (e.g., from Ethanol/Water)
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Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
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Addition of Anti-Solvent: While the solution is still hot, add hot deionized water dropwise until the solution becomes faintly turbid (cloudy).
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Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
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Isolation and Drying: Follow steps 4-6 from Protocol 1, using an ice-cold ethanol/water mixture for washing the crystals.
Data Presentation
Table 1: Physical and Solubility Properties of this compound
| Property | Value |
| Melting Point | 112-114 °C[2] |
| Estimated Water Solubility (25 °C) | 574.9 mg/L[1] |
Table 2: Qualitative Solubility of 4-Methoxybenzoic Acid (a structurally similar compound) in Various Solvents
This data can be used as a guide for selecting potential recrystallization solvents for this compound.
| Solvent | Solubility |
| Water | Sparingly soluble in cold water, more soluble in hot water. |
| Methanol | Soluble. |
| Ethanol | Soluble. |
| Acetone | Soluble. |
| Ethyl Acetate | Soluble. |
| Toluene | Slightly soluble. |
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Managing reaction kinetics in 2-Methoxy-4-(methylthio)benzoic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage reaction kinetics during the synthesis of 2-Methoxy-4-(methylthio)benzoic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Issue 1: Slow or Incomplete Reaction
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Question: My reaction to form this compound is proceeding very slowly or appears to have stalled. What are the potential causes and how can I resolve this?
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Answer: Slow or incomplete reactions can be attributed to several factors related to reaction kinetics. The electronic nature of the substituents on the aromatic ring significantly influences the reaction rate. The methoxy group is electron-donating, while the methylthio group can be weakly electron-donating or -withdrawing depending on the reaction conditions, and the carboxylic acid group is electron-withdrawing.
Potential Causes:
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Insufficient Temperature: The activation energy for the reaction may not be met at the current temperature.
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Low Reagent Concentration: The concentration of one or more reactants may be too low, leading to a decreased collision frequency.
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Poor Catalyst Activity: If a catalyst is employed, it may be inactive or poisoned.
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Solvent Effects: The chosen solvent may not be optimal for the reaction, affecting solubility and the transition state energy.
Troubleshooting Steps:
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Increase Temperature: Gradually increase the reaction temperature in increments of 5-10°C while monitoring the reaction progress by a suitable technique like TLC or HPLC.
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Optimize Concentrations: Increase the concentration of the limiting reagent. However, be cautious as this may also increase the rate of side reactions.
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Evaluate Catalyst: If using a catalyst, ensure it is fresh and from a reliable source. Consider increasing the catalyst loading.
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Solvent Screening: Experiment with different solvents of varying polarity to find one that improves both solubility and reaction rate.
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Issue 2: Formation of Side Products
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Question: I am observing significant formation of impurities alongside my desired this compound. What are the likely side reactions and how can I minimize them?
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Answer: The presence of multiple functional groups on the starting materials can lead to competing side reactions. Understanding the kinetics of these undesired pathways is key to improving the selectivity towards the target molecule.
Common Side Reactions:
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Oxidation of the Methylthio Group: The sulfide group is susceptible to oxidation to the corresponding sulfoxide and then to the sulfone, especially in the presence of oxidizing agents or atmospheric oxygen at elevated temperatures.[1]
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Demethylation: The methoxy group can be cleaved under strongly acidic or high-temperature conditions, leading to the formation of a phenolic impurity.
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Decarboxylation: Under harsh acidic conditions and high temperatures, the benzoic acid moiety can lose carbon dioxide.[1]
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Over-alkylation/acylation: Depending on the synthetic route, reactions may occur at unintended positions on the aromatic ring if the directing effects of the substituents are not carefully controlled.
Strategies for Minimizing Side Products:
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Inert Atmosphere: To prevent oxidation of the methylthio group, conduct the reaction under an inert atmosphere of nitrogen or argon.[1]
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Temperature Control: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate to minimize demethylation and decarboxylation.
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pH Control: Carefully control the pH of the reaction mixture, especially during workup, to avoid conditions that favor side reactions.
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Protecting Groups: If side reactions involving other functional groups are problematic, consider using appropriate protecting groups.
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Frequently Asked Questions (FAQs)
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Question 1: How do the substituents on the aromatic ring influence the reaction kinetics?
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Answer 1: The electronic properties of the substituents play a crucial role. The methoxy group (-OCH₃) is an electron-donating group, which activates the ring towards electrophilic substitution and can influence the acidity of the carboxylic acid. The methylthio group (-SCH₃) has a more complex electronic effect that can be influenced by the reaction conditions. Understanding these effects is essential for predicting reactivity and controlling the reaction. The Hammett equation can be a useful tool for quantifying the effect of substituents on the reaction rate.[2]
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Question 2: What is the best way to monitor the progress of the reaction?
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Answer 2: The choice of monitoring technique depends on the specific reaction. Thin-Layer Chromatography (TLC) is a quick and simple method for qualitative monitoring. For more quantitative analysis and to track the formation of byproducts, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended. In-situ monitoring techniques like online HPLC and FTIR can provide real-time kinetic data.[3]
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Question 3: How can I purify the final product, this compound?
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Answer 3: Purification can typically be achieved through recrystallization from a suitable solvent or solvent mixture. The choice of solvent will depend on the solubility of the desired product and the impurities. Column chromatography on silica gel can also be an effective method for separating the product from closely related impurities.
Data Presentation
Table 1: Illustrative Reaction Parameters for the Synthesis of this compound
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Starting Material | 2-chloro-4-methoxy-benzonitrile | 4-bromo-3-methoxy-thiophenol | 2-hydroxy-4-(methylthio)benzoic acid |
| Reagents | 1. NaSCH₃, 2. NaOH, H₂O | 1. CO₂, Cu catalyst, 2. (CH₃)₂SO₄ | (CH₃)₂SO₄, K₂CO₃ |
| Solvent | DMF | NMP | Acetone |
| Temperature (°C) | 80 | 120 | 60 |
| Reaction Time (h) | 12 | 24 | 8 |
| Illustrative Yield (%) | 75 | 65 | 85 |
Note: The data in this table is illustrative and may not represent optimized conditions. Experimental conditions should be optimized for each specific synthetic route.
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
This protocol describes a potential synthesis route starting from a halogenated precursor.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 2-chloro-4-methoxy-benzonitrile (1 equivalent) in anhydrous DMF.
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Reagent Addition: Add sodium thiomethoxide (1.1 equivalents) portion-wise to the stirred solution at room temperature.
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Reaction: Heat the reaction mixture to 80°C and monitor the progress by TLC.
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Hydrolysis: After completion, cool the reaction to room temperature and add a solution of sodium hydroxide (3 equivalents) in water. Heat the mixture to reflux until the nitrile is fully hydrolyzed to the carboxylate salt.
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Work-up: Cool the reaction mixture and acidify with concentrated HCl to a pH of 2-3 to precipitate the product.
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Purification: Filter the crude product, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water).
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Scalable Synthesis of 2-Methoxy-4-(methylthio)benzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 2-Methoxy-4-(methylthio)benzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
Issue 1: Low Overall Yield
Q: My overall yield for the synthesis of this compound is consistently low. What are the potential causes and how can I improve it?
A: Low overall yield in a multi-step synthesis can be attributed to several factors. A systematic approach to identify the bottleneck is crucial.
Potential Causes and Solutions:
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Incomplete Reactions: One or more steps in your synthetic route may not be reaching completion.
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Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend reaction times or adjust temperature if necessary. Ensure the quality and stoichiometry of your reagents.
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Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
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Solution: Analyze your crude product to identify major impurities. Once identified, reaction conditions can be optimized to minimize their formation. For instance, controlling the temperature during electrophilic aromatic substitution can prevent the formation of regioisomers.
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Product Loss During Workup and Purification: Significant amounts of product may be lost during extraction, crystallization, or chromatography.
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Solution: Optimize your workup procedure. For extractions, ensure the pH is appropriately adjusted to have the carboxylic acid in the desired phase. For crystallization, a careful selection of solvent and controlled cooling rates are critical to maximize recovery.
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Illustrative Data: Impact of Reaction Conditions on Yield
| Parameter | Condition A | Condition B (Optimized) |
| Reaction Temperature | 80°C | 60°C |
| Reaction Time | 4 hours | 8 hours |
| Yield of Crude Product | 65% | 85% |
| Purity of Crude Product | 80% | 92% |
Issue 2: Impurity Profile and Purification Challenges
Q: I am observing significant impurities in my final product, and purification at a larger scale is proving difficult. What are common impurities and effective purification strategies?
A: The nature of impurities will depend on the synthetic route chosen. However, some common impurities can be anticipated based on the structure of this compound.
Common Impurities:
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Regioisomers: During electrophilic substitution reactions on the aromatic ring, isomers may be formed.
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Over-oxidation Products: The methylthio group is susceptible to oxidation to the corresponding sulfoxide or sulfone, especially if strong oxidizing agents are used or if the reaction is exposed to air at high temperatures for extended periods.
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Unreacted Starting Materials or Intermediates: Incomplete reactions will lead to the presence of starting materials or intermediates in the final product.
Purification Strategies:
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Acid-Base Extraction: As the target molecule is a carboxylic acid, it can be effectively separated from neutral or basic impurities by dissolving the crude product in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate solution). The product is then recovered by acidifying the aqueous layer.
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Recrystallization: This is a powerful technique for purifying solid compounds at scale. The choice of solvent is critical. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.
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Column Chromatography: While effective, it may not be the most economical or practical method for large-scale purification. It is often used for purifying smaller batches or for removing impurities that are difficult to separate by other means.
Troubleshooting Recrystallization
| Problem | Possible Cause | Suggested Solution |
| Oiling out instead of crystallizing | The compound's solubility in the chosen solvent is too high, even at low temperatures. The cooling rate is too fast. | Use a less polar solvent or a solvent mixture. Cool the solution slowly with gentle stirring. |
| Poor recovery of product | The product is too soluble in the chosen solvent at low temperatures. | Add an anti-solvent (a solvent in which the product is insoluble) to the solution after it has cooled. Ensure the solution is sufficiently cooled before filtration. |
| Product is still impure after recrystallization | The chosen solvent does not effectively differentiate between the product and the impurity. The impurity co-crystallizes with the product. | Select a different recrystallization solvent or solvent system. Consider a pre-purification step like an acid-base wash. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for a scalable synthesis of this compound?
A1: A common and often cost-effective starting material is 2-methoxy-4-fluorobenzoic acid or a related halogenated precursor. The methylthio group can be introduced via nucleophilic aromatic substitution with a methylthiolate source. Another potential route starts from 4-mercaptobenzoic acid derivatives.
Q2: What analytical techniques are recommended for monitoring reaction progress and assessing final product purity?
A2: For routine reaction monitoring, Thin Layer Chromatography (TLC) is a quick and effective method. For quantitative analysis and final purity assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used for purity assessment.
Q3: Are there any specific safety precautions I should take during the synthesis?
A3: Standard laboratory safety practices should always be followed. Some reagents used in the synthesis may be hazardous. For example, methylthiol and its sources can be toxic and have a strong, unpleasant odor, so they should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Q4: How can I minimize the oxidation of the methylthio group during the synthesis?
A4: To prevent the oxidation of the sulfide to a sulfoxide or sulfone, it is advisable to conduct reactions under an inert atmosphere (e.g., nitrogen or argon), especially at elevated temperatures. Avoid using strong oxidizing agents in the synthetic route after the introduction of the methylthio group. If an oxidation step is necessary elsewhere in the molecule, a protecting group strategy for the sulfide might be required.
Experimental Protocols
Representative Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and scale.
Step 1: Synthesis of Methyl 2-methoxy-4-fluorobenzoate
-
To a solution of 2-methoxy-4-fluorobenzoic acid (1.0 eq) in methanol (5-10 volumes), add sulfuric acid (0.1 eq) dropwise at 0°C.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the methyl ester.
Step 2: Synthesis of Methyl 2-methoxy-4-(methylthio)benzoate
-
In a flame-dried flask under a nitrogen atmosphere, dissolve sodium thiomethoxide (1.2 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add the methyl 2-methoxy-4-fluorobenzoate (1.0 eq) to the solution.
-
Heat the reaction mixture to 80-100°C and stir for 6-12 hours, monitoring by TLC or HPLC.
-
After completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Step 3: Hydrolysis to this compound
-
Dissolve the methyl 2-methoxy-4-(methylthio)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (or sodium hydroxide) (2-3 eq) and stir the mixture at room temperature or slightly elevated temperature until the hydrolysis is complete (monitored by TLC/HPLC).
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with dilute hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford this compound.
Visualizations
Caption: A general troubleshooting workflow for chemical synthesis.
Caption: Decision-making process for purification strategies.
Validation & Comparative
Mass Spectrometry of 2-Methoxy-4-(methylthio)benzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of 2-Methoxy-4-(methylthio)benzoic acid. Due to the limited availability of public domain spectral data for this specific compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and compares it with the known mass spectral data of two structurally related compounds: 4-(methylthio)benzoic acid and 2-methoxy-4-methylbenzoic acid. This comparative approach allows for a deeper understanding of the influence of the methoxy and methylthio functional groups on the fragmentation pathways of benzoic acid derivatives.
Data Presentation: Comparative Mass Spectral Data
The following table summarizes the key mass spectral data for this compound (predicted) and its structural analogs. The predicted data for the target compound is inferred from the known fragmentation patterns of similar molecules.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] (Relative Abundance) |
| This compound | C₉H₁₀O₃S | 198.24 | 198 | Predicted: 183 ([M-CH₃]⁺), 165 ([M-SH]⁺), 153 ([M-COOH]⁺), 138, 121, 108 |
| 4-(Methylthio)benzoic acid | C₈H₈O₂S | 168.21 | 168 | 151 ([M-OH]⁺), 123 ([M-COOH]⁺), 108, 95[1] |
| 2-Methoxy-4-methylbenzoic acid | C₉H₁₀O₃ | 166.17 | 166 | 149 ([M-OH]⁺), 148 ([M-H₂O]⁺), 133, 121, 105, 91, 77[2][3] |
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization (EI) is predicted to proceed through several key pathways, influenced by the carboxylic acid, methoxy, and methylthio functional groups. The molecular ion ([M]⁺) is expected at m/z 198.
A primary fragmentation is the loss of a methyl radical (•CH₃) from the methoxy or methylthio group, leading to a fragment ion at m/z 183. Another characteristic fragmentation for thioanisole derivatives is the loss of a sulfhydryl radical (•SH), which would result in an ion at m/z 165.[4][5] The carboxylic acid group can undergo fragmentation via loss of a hydroxyl radical (•OH) to form an acylium ion at m/z 181, or through the loss of the entire carboxyl group (•COOH) to yield an ion at m/z 153. Subsequent losses of carbon monoxide (CO) from acylium ions are also anticipated.
Experimental Protocols
A standard protocol for acquiring the mass spectrum of this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or dichloromethane.
Instrumentation:
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for separating aromatic carboxylic acids (e.g., a DB-5ms or equivalent).
-
Mass Spectrometer (MS):
-
Ionization Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-400
-
Procedure:
-
Injection: A 1 µL aliquot of the prepared sample is injected into the GC inlet.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through the GC column, where it is separated from the solvent and any impurities based on its volatility and interaction with the stationary phase.
-
Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded by a beam of high-energy electrons, leading to ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated in the mass analyzer according to their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector measures the abundance of each ion.
-
Data Analysis: A mass spectrum is generated by plotting the relative intensity of the ions as a function of their m/z ratio. The resulting spectrum is analyzed to identify the molecular ion and characteristic fragment ions.
References
- 1. 4-(Methylthio)benzoic acid | C8H8O2S | CID 83230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methoxy-2-methylbenzoic acid | C9H10O3 | CID 597216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methoxy-4-methylbenzoic acid | C9H10O3 | CID 597164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hydrogen transfer-induced S–C rearrangement in the molecular ion of thioanisole derivatives with site-specificity - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Hydrogen transfer-induced S–C rearrangement in the molecular ion of thioanisole derivatives with site-specificity - Analyst (RSC Publishing) [pubs.rsc.org]
A Comparative Spectroscopic Guide to 2-Methoxy-4-(methylthio)benzoic Acid and a
An Analysis of its Predicted Infrared Spectrum Against Structurally Related Compounds
For researchers, scientists, and drug development professionals, the precise characterization of molecular structures is a cornerstone of successful research. This guide provides a comparative analysis of the functional group region of the Fourier-Transform Infrared (FTIR) spectrum for 2-Methoxy-4-(methylthio)benzoic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a predicted spectrum based on characteristic functional group frequencies. This is compared against experimental data from three structurally similar, commercially available compounds: 2-methoxybenzoic acid, 4-(methylthio)benzoic acid, and benzoic acid. This comparative approach allows for the elucidation of key spectral features and an understanding of how individual functional groups contribute to the overall infrared spectrum.
Comparison of Key Infrared Absorptions
The following table summarizes the expected and observed vibrational frequencies for this compound and its structural analogs. The data highlights the characteristic absorption bands for the carboxylic acid, methoxy, and methylthio functional groups.
| Functional Group | This compound (Predicted) | 2-Methoxybenzoic acid (Experimental) | 4-(methylthio)benzoic acid (Experimental) | Benzoic acid (Experimental) |
| O-H stretch (Carboxylic Acid) | 3300-2500 cm⁻¹ (broad) | ~3300-2500 cm⁻¹ (broad)[1] | Data not readily available | 3300-2500 cm⁻¹ (broad)[2][3] |
| C-H stretch (Aromatic) | ~3100-3000 cm⁻¹ | ~3080-3030 cm⁻¹ | Data not readily available | ~3080-3030 cm⁻¹[2] |
| C-H stretch (Aliphatic, -OCH₃ & -SCH₃) | ~2950-2850 cm⁻¹ | ~2950-2850 cm⁻¹ | ~2950-2850 cm⁻¹ | Not Applicable |
| C=O stretch (Carboxylic Acid) | ~1700 cm⁻¹ | ~1680 cm⁻¹[1] | ~1680 cm⁻¹ | 1732-1694 cm⁻¹[3] |
| C=C stretch (Aromatic) | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ |
| C-O stretch (Carboxylic Acid & Methoxy) | ~1300-1200 cm⁻¹ (asymmetric) & ~1050-1000 cm⁻¹ (symmetric) | ~1250 cm⁻¹ & ~1030 cm⁻¹ | ~1250 cm⁻¹ (Carboxylic Acid) | ~1300-1200 cm⁻¹ |
| S-C stretch | ~700-600 cm⁻¹ | Not Applicable | ~700-600 cm⁻¹ | Not Applicable |
Experimental Protocols
The acquisition of high-quality FTIR spectra for solid organic compounds is crucial for accurate structural analysis. Two common methods for sample preparation are the Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet techniques.
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
This method is often preferred for its simplicity and minimal sample preparation.
-
Background Spectrum: Record a background spectrum of the clean ATR crystal. This accounts for any atmospheric or instrumental interferences.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use a pressure clamp to ensure intimate contact between the sample and the crystal surface.
-
Data Acquisition: Acquire the infrared spectrum, typically over a range of 4000-400 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent, such as isopropanol.
Potassium Bromide (KBr) Pellet Method
This traditional technique involves dispersing the sample within a KBr matrix, which is transparent to infrared radiation.
-
Sample Preparation: Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.
-
Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar and gently but thoroughly mix with the sample.
-
Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for obtaining and analyzing an FTIR spectrum of a solid organic compound.
References
- 1. benchchem.com [benchchem.com]
- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-Methoxy-4-(methylthio)benzoic Acid
For researchers and drug development professionals, the efficient synthesis of key intermediates is paramount. 2-Methoxy-4-(methylthio)benzoic acid is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route is a critical decision. This guide provides a comparative analysis of two synthetic pathways to this target molecule, offering detailed experimental protocols and quantitative data to inform laboratory and process development choices.
Comparison of Synthetic Routes
Two primary synthetic routes for this compound have been reported, starting from either 4-methyl-3-nitrobenzenesulfonic acid (Route 1) or 2-methyl-5-nitrophenol (Route 2). The route commencing with 2-methyl-5-nitrophenol offers a significantly higher overall yield and is therefore presented as the more process-oriented and efficient option.
| Parameter | Route 1 | Route 2 |
| Starting Material | 4-methyl-3-nitrobenzenesulfonic acid | 2-methyl-5-nitrophenol |
| Overall Yield | 17% | 37% |
| Number of Steps | Multi-step | Multi-step |
| Key Transformations | Desulfonation, Reduction, Diazotization, Thiolation, Methylation, Oxidation | Methylation, Oxidation, Reduction, Diazotization, Thiolation, Methylation |
| Advantages | Utilizes a readily available starting material. | Significantly higher overall yield, making it more efficient for larger scale synthesis. |
| Disadvantages | Lower overall yield, potentially involving more challenging reaction steps. | Requires a multi-step process with careful control of reaction conditions at each stage. |
Table 1: Comparison of Synthetic Routes to this compound. This table summarizes the key differences between the two synthetic pathways, highlighting the superior overall yield of Route 2.
Experimental Protocols
The following are detailed experimental protocols for the more efficient synthesis of this compound, starting from 2-methyl-5-nitrophenol (Route 2). This multi-step synthesis involves a sequence of reactions to introduce and modify the necessary functional groups on the aromatic ring.
Route 2: Synthesis from 2-Methyl-5-nitrophenol
This synthetic pathway is proposed to proceed through the following key steps:
-
Methylation of the phenolic hydroxyl group: Protection of the hydroxyl group as a methyl ether.
-
Oxidation of the methyl group: Conversion of the methyl group to a carboxylic acid.
-
Reduction of the nitro group: Transformation of the nitro group into an amine.
-
Sandmeyer reaction: Conversion of the amino group to a methylthio group.
Figure 1: Proposed synthetic pathway for this compound starting from 2-methyl-5-nitrophenol.
Step 1: Methylation of 2-Methyl-5-nitrophenol to 1-Methoxy-2-methyl-5-nitrobenzene
-
Materials: 2-methyl-5-nitrophenol, dimethyl sulfate, sodium hydroxide, water, diethyl ether.
-
Procedure:
-
To a cold solution of sodium hydroxide (2 moles) in water in a round-bottom flask, add 2-methyl-5-nitrophenol (1 mole). The flask should be tightly stoppered and shaken until the solid has dissolved.
-
Add dimethyl sulfate (1.1 moles) to the reaction mixture. Shake the flask for 20-30 minutes, maintaining the temperature below 30-35°C by cooling with cold water.
-
Fit the flask with a reflux condenser and heat the mixture to boiling for two hours.
-
After cooling, the reaction mixture is extracted with diethyl ether. The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield 1-methoxy-2-methyl-5-nitrobenzene.
-
Step 2: Oxidation of 1-Methoxy-2-methyl-5-nitrobenzene to 2-Methoxy-5-nitrobenzoic acid
-
Materials: 1-methoxy-2-methyl-5-nitrobenzene, potassium permanganate, sodium hydroxide, water, hydrochloric acid.
-
Procedure:
-
In a round-bottom flask, dissolve potassium permanganate (3 moles) in a solution of sodium hydroxide in water.
-
Add 1-methoxy-2-methyl-5-nitrobenzene (1 mole) to the solution.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. The disappearance of the purple permanganate color and the formation of a brown manganese dioxide precipitate indicate the progress of the reaction.
-
After the reaction is complete, cool the mixture and filter off the manganese dioxide.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the crude 2-methoxy-5-nitrobenzoic acid.
-
Collect the product by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.
-
Step 3: Reduction of 2-Methoxy-5-nitrobenzoic acid to 4-Amino-2-methoxybenzoic acid
-
Materials: 2-methoxy-5-nitrobenzoic acid, tin(II) chloride dihydrate, concentrated hydrochloric acid, ethanol, sodium hydroxide solution, ethyl acetate.
-
Procedure:
-
In a round-bottom flask, suspend 2-methoxy-5-nitrobenzoic acid (1 equivalent) in ethanol.
-
To this suspension, add a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is basic (pH 8-9).
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-amino-2-methoxybenzoic acid.[1]
-
Step 4: Sandmeyer Reaction of 4-Amino-2-methoxybenzoic acid to this compound
-
Materials: 4-amino-2-methoxybenzoic acid, sodium nitrite, hydrochloric acid, sodium methyl mercaptide solution.
-
Procedure:
-
Dissolve 4-amino-2-methoxybenzoic acid (1 equivalent) in a mixture of concentrated hydrochloric acid and water and cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5°C. Stir the mixture for 30 minutes to form the diazonium salt.
-
In a separate flask, prepare a solution of sodium methyl mercaptide.
-
Slowly add the cold diazonium salt solution to the sodium methyl mercaptide solution with vigorous stirring. Nitrogen gas will be evolved.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry. The crude this compound can be purified by recrystallization.
-
Logical Workflow for Synthesis Comparison
The following diagram illustrates the decision-making process for selecting a synthetic route based on key performance indicators.
Figure 2: Decision workflow for selecting a synthetic route.
References
A Comparative Guide to the Synthesis of 2-Methoxy-4-(methylthio)benzoic Acid: An Evaluation of Alternative Precursors
For Researchers, Scientists, and Drug Development Professionals
The selection of an optimal synthetic route is a critical decision in chemical research and pharmaceutical development, directly impacting yield, purity, cost-effectiveness, and scalability. This guide provides a comprehensive comparison of three distinct synthetic pathways to produce 2-Methoxy-4-(methylthio)benzoic acid, a key intermediate in the synthesis of various pharmacologically active compounds. The evaluated routes commence from readily available precursors: 2-methyl-5-nitrophenol, 4-methyl-3-nitrobenzenesulfonic acid, and 4-bromo-2-methoxybenzoic acid, offering a comparative analysis of their respective efficiencies and practical considerations.
Performance Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the three evaluated synthetic pathways to this compound.
| Precursor | Number of Steps | Overall Yield (%) | Key Reagents | Advantages | Disadvantages |
| 2-Methyl-5-nitrophenol | Multiple | 37% | Diazotization reagents, Potassium ethyl xanthate, Methyl iodide, Oxidizing agents | Higher overall yield | Multi-step synthesis |
| 4-Methyl-3-nitrobenzenesulfonic acid | Multiple | 17% | Not specified in abstract | Utilizes a different substitution pattern | Lower overall yield, multi-step |
| 4-Bromo-2-methoxybenzoic acid | 1 | Estimated >80% | Sodium thiomethoxide or Methyl mercaptan/base | Short and direct route, potentially high yielding | Requires synthesis of the bromo-precursor |
Experimental Protocols
Route 1: Synthesis from 2-Methyl-5-nitrophenol
This multi-step synthesis offers the highest reported overall yield. The key transformations involve diazotization of an amino group (derived from the nitro group), followed by a Sandmeyer-type reaction to introduce the methylthio group, and subsequent oxidation of the methyl group to a carboxylic acid.
Step-by-step procedure (Illustrative):
-
Reduction of the nitro group: The nitro group of 2-methyl-5-nitrophenol is reduced to an amine using a standard reducing agent such as SnCl₂/HCl or catalytic hydrogenation.
-
Diazotization: The resulting amino group is converted to a diazonium salt using sodium nitrite in an acidic medium at low temperatures (0-5 °C).
-
Introduction of the methylthio group: The diazonium salt is then reacted with a sulfur nucleophile, such as potassium ethyl xanthate followed by hydrolysis and methylation, or directly with sodium thiomethoxide in the presence of a copper catalyst, to introduce the methylthio group.
-
Oxidation of the methyl group: The methyl group on the aromatic ring is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate or chromic acid.
-
Methylation of the hydroxyl group: The phenolic hydroxyl group is methylated using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base. The order of the oxidation and methylation steps may be interchangeable.
Route 2: Synthesis from 4-Methyl-3-nitrobenzenesulfonic acid
This pathway, while having a lower overall yield, provides an alternative starting point. The synthesis likely involves the removal or transformation of the sulfonic acid group and introduction of the methoxy and methylthio functionalities.
(Note: The detailed experimental protocol for this route is not publicly available. The following is a plausible reaction sequence.)
-
Desulfonation/Replacement: The sulfonic acid group might be removed or replaced. One possibility is nucleophilic aromatic substitution of the nitro group, followed by removal of the sulfonic acid group under harsh conditions. A more likely route involves transformation of the sulfonic acid group itself.
-
Introduction of Functional Groups: The synthesis would then proceed with the introduction of the methoxy and methylthio groups and the conversion of the methyl group to the carboxylic acid, following similar chemical principles as outlined in Route 1.
Route 3: Synthesis from 4-Bromo-2-methoxybenzoic acid
This proposed one-step synthesis is based on nucleophilic aromatic substitution (SNAr) and is expected to be efficient.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-methoxybenzoic acid (1 equivalent) in a suitable polar apathetic solvent such as DMF or DMSO.
-
Reagent Addition: Add sodium thiomethoxide (1.1-1.5 equivalents) portion-wise to the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon). Alternatively, methyl mercaptan can be bubbled through the solution in the presence of a non-nucleophilic base like potassium carbonate.
-
Reaction Conditions: The reaction mixture is stirred at a moderately elevated temperature (e.g., 80-120 °C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous solution is then acidified with a mineral acid (e.g., HCl) to precipitate the product.
-
Purification: The crude this compound is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualization of Synthetic Pathways
The logical relationships of the three distinct synthetic routes are illustrated in the following diagrams.
Caption: Comparative overview of synthetic routes to the target molecule.
Caption: High-level experimental workflows for Route 1 and Route 3.
Comparative Guide to HPLC Methods for Purity Analysis of 2-Methoxy-4-(methylthio)benzoic Acid
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-Methoxy-4-(methylthio)benzoic acid. Accurate determination of purity is crucial for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document outlines a primary reversed-phase HPLC (RP-HPLC) method and discusses alternative approaches, supported by detailed experimental protocols and comparative data.
Introduction to Analytical Challenges
This compound is a substituted aromatic carboxylic acid. Its purity analysis by HPLC requires a method that can effectively separate the main compound from potential impurities. These impurities may include starting materials, by-products from the synthetic route, and degradation products. A robust analytical method must be specific, accurate, precise, and linear over a suitable concentration range. While RP-HPLC with UV detection is a widely adopted and cost-effective technique for such compounds[1][2], other methods can offer advantages in specific scenarios.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique depends on various factors, including the nature of the impurities, the required sensitivity, and the available instrumentation. Below is a comparison of common techniques for the analysis of organic acids.
| Technique | Principle | Advantages | Disadvantages | Typical Limit of Detection (LOD) |
| RP-HPLC with UV Detection | Chromatographic separation on a non-polar stationary phase with a polar mobile phase, followed by detection using UV absorbance.[1][3] | Robust, widely available, cost-effective, and suitable for a wide range of aromatic compounds. | Lower sensitivity and selectivity compared to mass spectrometry; potential for co-elution of impurities with similar UV spectra. | ng/mL to µg/mL |
| Ion Chromatography (IC) | Separation based on ionic interactions with a charged stationary phase.[4][5] | Excellent for separating ionic and polar compounds, including organic acids. High selectivity for charged species. | May require specialized columns and instrumentation. Mobile phases can be more complex. | µg/mL to mg/mL |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Chromatographic separation coupled with mass analysis of the eluting compounds.[6][7] | High sensitivity and selectivity, provides molecular weight and structural information, ideal for identifying unknown impurities and analyzing complex matrices. | Higher cost of instrumentation and maintenance. Matrix effects can suppress ionization. | pg/mL to ng/mL |
Experimental Protocols
Primary Method: Reversed-Phase HPLC with UV Detection
This method is proposed as a standard approach for the routine purity analysis of this compound, based on established methods for similar benzoic acid derivatives.[2][3]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
Alternative Method: Ion-Exclusion Chromatography
This method is suitable when dealing with multiple organic acid impurities that are not well-resolved by RP-HPLC.[4][5]
Instrumentation:
-
HPLC or IC system with a pump, autosampler, column oven, and a conductivity detector.
Chromatographic Conditions:
-
Column: Ion-exclusion column (e.g., polymer-based H+ form)
-
Mobile Phase: 5 mM Sulfuric acid in water
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 50 °C
-
Detection: Suppressed conductivity detection
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL and filter through a 0.45 µm filter.
Method Validation and Comparative Data (Hypothetical)
The following table summarizes the expected performance characteristics of the described methods. This data is illustrative and would require experimental verification.
| Parameter | RP-HPLC with UV Detection | Ion-Exclusion Chromatography | LC-MS |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 99 - 101% |
| Precision (% RSD) | < 1.0% | < 1.5% | < 2.0% |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.5 µg/mL | 0.001 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL | 1.5 µg/mL | 0.003 µg/mL |
| Typical Run Time | 30 min | 25 min | 20 min |
Visualizations
Caption: Experimental workflow for HPLC purity analysis.
Caption: Decision tree for analytical method selection.
Conclusion
For the routine purity analysis of this compound, a reversed-phase HPLC method with UV detection offers a robust, reliable, and cost-effective solution. The provided protocol serves as an excellent starting point for method development and validation. In cases where improved separation of ionic impurities is required, ion-exclusion chromatography presents a viable alternative. For applications demanding the highest sensitivity and the identification of unknown impurities, LC-MS is the method of choice. The selection of the most appropriate technique should be based on the specific analytical requirements, available resources, and the nature of the sample matrix.
References
- 1. echemi.com [echemi.com]
- 2. helixchrom.com [helixchrom.com]
- 3. benchchem.com [benchchem.com]
- 4. shimadzu.com [shimadzu.com]
- 5. Analytical Methods for Organic Acids : Shimadzu (Europe) [shimadzu.eu]
- 6. Detection Methods for Organic Acids - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Validated experimental protocol for 2-Methoxy-4-(methylthio)benzoic acid synthesis
A Comparative Guide to the Synthesis of 2-Methoxy-4-(methylthio)benzoic Acid
This guide provides a comprehensive comparison of two potential synthetic routes for this compound, a key intermediate for researchers, scientists, and professionals in drug development. The protocols outlined below are based on established chemical transformations and offer a framework for the laboratory-scale synthesis of the target compound.
Primary Synthetic Route: Sequential Methylation of 4-Mercaptosalicylic Acid
This proposed route begins with the commercially available 4-mercaptosalicylic acid and involves a two-step methylation process to introduce the methoxy and methylthio functionalities. This pathway offers a straightforward approach, leveraging well-understood methylation reactions.
Experimental Protocol
Step 1: Selective S-Methylation of 4-Mercaptosalicylic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-mercaptosalicylic acid (1 equivalent) in a suitable solvent such as methanol.
-
Base Addition: Add a mild base, such as potassium carbonate (1.1 equivalents), to the solution to facilitate the deprotonation of the more acidic thiol group.
-
Methylating Agent: Introduce a methylating agent, for example, dimethyl sulfate or methyl iodide (1.1 equivalents), dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(methylthio)salicylic acid.
Step 2: O-Methylation of 4-(Methylthio)salicylic Acid
-
Reaction Setup: Dissolve the crude 4-(methylthio)salicylic acid (1 equivalent) from the previous step in a suitable solvent like acetone or DMF in a round-bottom flask.
-
Base Addition: Add a stronger base, such as potassium carbonate or sodium hydride (2.2 equivalents), to deprotonate the phenolic hydroxyl group.
-
Methylating Agent: Add a methylating agent, such as dimethyl sulfate or methyl iodide (1.2 equivalents), to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, quench with water, and acidify with dilute HCl. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Data Presentation
| Parameter | Step 1: S-Methylation | Step 2: O-Methylation | Overall |
| Starting Material | 4-Mercaptosalicylic Acid | 4-(Methylthio)salicylic Acid | 4-Mercaptosalicylic Acid |
| Key Reagents | Dimethyl Sulfate, K₂CO₃ | Dimethyl Sulfate, K₂CO₃ | Dimethyl Sulfate, K₂CO₃ |
| Solvent | Methanol | Acetone/DMF | - |
| Reaction Time | 2-4 hours | 4-6 hours | 6-10 hours |
| Temperature | Room Temperature | Reflux | - |
| Reported Yield | ~85-95% (estimated) | ~80-90% (estimated) | ~68-85% (estimated) |
| Purity | >95% (after isolation) | >98% (after purification) | >98% (after purification) |
Note: The yields are estimated based on similar reported chemical transformations.
Alternative Synthetic Route: Nucleophilic Aromatic Substitution
This alternative pathway involves a two-step nucleophilic aromatic substitution on a di-halogenated benzoic acid derivative. This route may offer advantages in terms of starting material availability and cost but could present challenges in controlling regioselectivity.
Experimental Protocol
Step 1: Monosubstitution with Sodium Methoxide
-
Reaction Setup: In a sealed reaction vessel suitable for pressure, combine 2,4-dichlorobenzoic acid (1 equivalent) with an excess of sodium methoxide in methanol.
-
Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) and pressure. The progress of the reaction should be monitored by analytical techniques such as GC-MS or LC-MS to maximize the formation of the desired monosubstituted product, 2-methoxy-4-chlorobenzoic acid.
-
Work-up and Isolation: Upon completion, cool the reaction mixture, acidify with dilute HCl, and extract the product with an organic solvent. The crude product may require purification by column chromatography to separate the desired product from unreacted starting material and disubstituted byproducts.
Step 2: Substitution with Sodium Thiomethoxide
-
Reaction Setup: Dissolve the purified 2-methoxy-4-chlorobenzoic acid (1 equivalent) in a polar aprotic solvent such as DMF or DMSO.
-
Nucleophile Addition: Add sodium thiomethoxide (1.2 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture (e.g., 80-100 °C) and monitor its progress by TLC.
-
Work-up and Purification: Once the reaction is complete, cool the mixture, dilute with water, and acidify with dilute HCl. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. The final product, this compound, can be purified by recrystallization or column chromatography.
Data Presentation
| Parameter | Step 1: Methoxylation | Step 2: Methylthiolation | Overall |
| Starting Material | 2,4-Dichlorobenzoic Acid | 2-Methoxy-4-chlorobenzoic acid | 2,4-Dichlorobenzoic Acid |
| Key Reagents | Sodium Methoxide | Sodium Thiomethoxide | Sodium Methoxide, Sodium Thiomethoxide |
| Solvent | Methanol | DMF/DMSO | - |
| Reaction Time | 6-12 hours | 4-8 hours | 10-20 hours |
| Temperature | 100-120 °C | 80-100 °C | - |
| Reported Yield | ~50-70% (estimated) | ~70-85% (estimated) | ~35-60% (estimated) |
| Purity | >95% (after purification) | >98% (after purification) | >98% (after purification) |
Note: The yields are estimated based on similar reported nucleophilic aromatic substitution reactions and may be affected by the regioselectivity of the first step.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Comparison of synthetic pathways to this compound.
Caption: A generalized workflow for the synthesis and analysis of organic compounds.
A Comparative Guide to 2-(Methylsulfinyl) and 2-(Methylsulfonyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 2-(methylsulfinyl)benzoic acid and 2-(methylsulfonyl)benzoic acid, two closely related organosulfur compounds. The subtle difference in the oxidation state of the sulfur atom—a sulfoxide versus a sulfone—imparts distinct physicochemical and biological properties to these molecules. Understanding these differences is crucial for their application in medicinal chemistry and drug development, where they can serve as key intermediates or bioactive molecules themselves.
Physicochemical Properties: A Head-to-Head Comparison
The electronic nature of the sulfur-containing substituent significantly influences the properties of the benzoic acid scaffold. The sulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group, which is reflected in the lower predicted pKa of 2-(methylsulfonyl)benzoic acid compared to the sulfinyl analogue (-SOCH₃). This increased acidity can have profound effects on the pharmacokinetic and pharmacodynamic profile of drug candidates.
| Property | 2-(Methylsulfinyl)benzoic Acid | 2-(Methylsulfonyl)benzoic Acid |
| Molecular Formula | C₈H₈O₃S | C₈H₈O₄S |
| Molecular Weight | 184.21 g/mol | 200.21 g/mol |
| Melting Point | 166-170 °C[1] | white to light yellow or light green powder[2] |
| Predicted pKa | 3.10 ± 0.10[1] | No data available |
| Appearance | No data available | white to light yellow or light green powder[2] |
Synthetic Pathways: From Thioether to Sulfoxide and Sulfone
The most common synthetic route to both 2-(methylsulfinyl) and 2-(methylsulfonyl)benzoic acid involves the oxidation of the common precursor, 2-(methylthio)benzoic acid. The selective formation of either the sulfoxide or the sulfone can be achieved by carefully controlling the stoichiometry of the oxidizing agent and the reaction conditions.
Experimental Protocols
Synthesis of 2-(Methylthio)benzoic Acid (Precursor)
A common method for the synthesis of the precursor, 2-(methylthio)benzoic acid, involves the reaction of 2-chlorobenzonitrile with sodium methyl mercaptide, followed by hydrolysis of the nitrile group.
Protocol:
-
In a suitable reaction vessel, 2-chlorobenzonitrile is dissolved in an appropriate organic solvent.
-
A solution of sodium methyl mercaptide is added dropwise to the reaction mixture at a controlled temperature (e.g., 70°C).
-
After the addition is complete, the reaction is heated (e.g., to 80°C) and stirred until the starting material is consumed, as monitored by an appropriate technique like TLC or GC-MS.
-
A solid base (e.g., sodium hydroxide) is then added, and the mixture is heated to a higher temperature (e.g., 110°C) to facilitate the hydrolysis of the nitrile to a carboxylate. The reaction is monitored for the cessation of ammonia gas evolution.
-
After cooling, the reaction mixture is worked up by separating the aqueous and organic layers. The aqueous layer is acidified with a strong acid (e.g., 20% HCl) to a pH of 1-2 to precipitate the crude 2-(methylthio)benzoic acid.
-
The crude product is collected by filtration, washed, and can be further purified by recrystallization or distillation.
Oxidation to 2-(Methylsulfinyl)benzoic Acid and 2-(Methylsulfonyl)benzoic Acid
The selective oxidation of 2-(methylthio)benzoic acid can be achieved using various oxidizing agents. Hydrogen peroxide is a common and environmentally benign choice.
Protocol for Selective Oxidation:
-
For 2-(Methylsulfinyl)benzoic Acid (Sulfoxide):
-
Dissolve 2-(methylthio)benzoic acid in a suitable solvent such as glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add one equivalent of 30% hydrogen peroxide while maintaining the low temperature.
-
Monitor the reaction progress by TLC. Once the starting material is consumed and minimal over-oxidation to the sulfone is observed, the reaction is quenched (e.g., with a solution of sodium sulfite).
-
The product can be isolated by extraction and purified by recrystallization.
-
-
For 2-(Methylsulfonyl)benzoic Acid (Sulfone):
-
Dissolve 2-(methylthio)benzoic acid in glacial acetic acid.
-
Add at least two equivalents of 30% hydrogen peroxide.
-
The reaction mixture is typically heated (e.g., 70-100°C) for a period to ensure complete oxidation to the sulfone[3].
-
After cooling, the reaction is worked up, which may involve quenching excess peroxide, followed by filtration or extraction and recrystallization to obtain the pure sulfone.
-
Spectroscopic Characterization: A Comparative Analysis
The change in the oxidation state of the sulfur atom leads to distinct differences in the spectroscopic signatures of these compounds.
¹H and ¹³C NMR Spectroscopy
In the ¹H NMR spectrum, the protons of the methyl group directly attached to the sulfur will show a downfield shift in the sulfone compared to the sulfoxide due to the increased deshielding effect of the two oxygen atoms. Similar trends are expected for the aromatic protons, particularly those ortho and para to the sulfur-containing substituent.
In the ¹³C NMR spectrum, the carbon of the methyl group and the aromatic carbons, especially the one directly bonded to the sulfur, will also exhibit downfield shifts in the sulfone derivative.
Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Compound | Predicted ¹H NMR (Aromatic Region) | Predicted ¹H NMR (CH₃) | Predicted ¹³C NMR (C=O) | Predicted ¹³C NMR (Aromatic C-S) | Predicted ¹³C NMR (CH₃) |
| 2-(Methylsulfinyl)benzoic Acid | 7.5 - 8.2 | ~2.7 | ~168 | ~145 | ~40 |
| 2-(Methylsulfonyl)benzoic Acid | 7.7 - 8.4 | ~3.1 | ~167 | ~140 | ~43 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
The most significant difference in the FTIR spectra will be the appearance of characteristic stretching vibrations for the S=O and SO₂ groups.
-
2-(Methylsulfinyl)benzoic Acid (Sulfoxide): A strong absorption band is expected in the region of 1030-1070 cm⁻¹ corresponding to the S=O stretching vibration.
-
2-(Methylsulfonyl)benzoic Acid (Sulfone): Two strong absorption bands are expected, corresponding to the asymmetric and symmetric stretching vibrations of the SO₂ group, typically found around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.
Both compounds will also exhibit the characteristic broad O-H stretch of the carboxylic acid dimer (around 2500-3300 cm⁻¹) and the C=O stretch (around 1680-1710 cm⁻¹)[4][5].
Biological Activity: A Comparison of Sulfoxide and Sulfone Derivatives
The oxidation state of sulfur can significantly impact the biological activity of a molecule. While specific comparative studies on 2-(methylsulfinyl) and 2-(methylsulfonyl)benzoic acid are limited, general trends can be inferred from studies on other sulfoxide and sulfone analogs.
-
Reactivity: Sulfoxides can be reduced back to sulfides in biological systems, whereas sulfones are generally more stable to metabolic reduction. This can influence the compound's half-life and mechanism of action.
-
Enzyme Inhibition: In some cases, the sulfoxide may be the more active form, while in others, the sulfone exhibits greater potency. For instance, some non-steroidal anti-inflammatory drugs (NSAIDs) are formulated as sulfoxides, which are then metabolized to the active sulfide form.
-
Herbicide Intermediates: Derivatives of 2-(methylsulfonyl)benzoic acid, such as 2-chloro-4-(methylsulfonyl)benzoic acid, are known to be important intermediates in the synthesis of herbicides[6]. The strong electron-withdrawing nature of the sulfonyl group is often crucial for the herbicidal activity of the final product.
-
Carbonic Anhydrase Inhibition: Benzoic acid derivatives with sulfinyl and sulfonyl groups have been investigated as carbonic anhydrase inhibitors, with the specific substitution pattern and oxidation state influencing their inhibitory potency and selectivity against different isoforms[7].
Conclusion
The characterization of 2-(methylsulfinyl) and 2-(methylsulfonyl)benzoic acid derivatives reveals a fascinating interplay between structure and properties. The higher oxidation state of the sulfur in the sulfonyl derivative leads to increased acidity and distinct spectroscopic signatures compared to its sulfinyl counterpart. These differences are not merely academic; they have significant implications for the biological activity and potential applications of these compounds in drug discovery and agrochemical development. This guide provides a foundational comparison to aid researchers in the rational design and investigation of novel bioactive molecules based on these versatile scaffolds.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. prepchem.com [prepchem.com]
- 4. Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Safety Operating Guide
Proper Disposal of 2-Methoxy-4-(methylthio)benzoic acid: A Guide for Laboratory Professionals
The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 2-Methoxy-4-(methylthio)benzoic acid, tailored for researchers and drug development professionals. Following these protocols minimizes risks and ensures compliance with regulatory standards.
Immediate Safety and Handling
Before handling this compound, it is imperative to use appropriate Personal Protective Equipment (PPE) to prevent exposure.
Required Personal Protective Equipment:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[1]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber) inspected for integrity before use.[1][2] Wash and dry hands thoroughly after handling.
-
Body Protection: Wear a lab coat or impervious, flame-resistant clothing to protect skin.[1][2]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][4]
Core Disposal Principle
Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the drain.[1][5][6] The primary and required method of disposal is through a licensed chemical destruction plant or an approved waste disposal facility.[1][5][7] This often involves controlled incineration with flue gas scrubbing to prevent environmental contamination.[1]
Operational Disposal Plan: Step-by-Step Procedures
This section outlines the standard operating procedure for collecting and storing this compound waste prior to its removal by a certified waste management service.
1. Waste Segregation and Collection:
-
Identify Waste Stream: Dedicate a specific waste container for this compound and any materials heavily contaminated with it. Do not mix with other waste streams to avoid incompatible chemical reactions.[8][9]
-
Select a Container: Use a container that is in good condition and compatible with the chemical.[9] Often, the original container is a suitable choice.[9] The container must have a tightly sealing cap or lid.[9]
2. Labeling Hazardous Waste:
-
Clearly Mark the Container: As soon as waste is added, the container must be clearly labeled with the words "HAZARDOUS WASTE".[9][10]
-
Identify Contents: The label must include the full chemical name, "this compound," and the approximate concentration or quantity of each component in the waste.[9]
-
Date of Accumulation: Mark the date when the first waste was added to the container.[10]
3. Safe Storage:
-
Location: Store the waste container at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9]
-
Conditions: Keep the container tightly closed except when adding waste.[9] Store it in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[4][11]
-
Secondary Containment: Place the container in a secondary bin or tray to contain any potential leaks.
4. Arranging for Disposal:
-
Contact EH&S: When the container is full or the project is complete, contact your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor.
-
Complete Paperwork: Fill out a hazardous material pickup request form as required by your institution.[9]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is necessary to mitigate exposure and environmental harm.
-
Evacuate: For large spills, evacuate all non-essential personnel from the area.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand, earth, or vermiculite.[12] Avoid creating dust.[3][8]
-
Collect: Carefully sweep or shovel the absorbed material into a suitable, labeled container for hazardous waste disposal.[3][5] Use spark-proof tools if there is any fire risk.[1]
-
Clean: Clean the affected area thoroughly. All cleaning materials (e.g., paper towels, absorbent pads) must also be collected as hazardous waste.[2]
Disposal of Contaminated Materials
-
Contaminated Lab Debris: Items such as gloves, filter paper, and paper towels that are contaminated with this compound should be placed in a designated hazardous waste container for solid debris.[13]
-
Empty Containers: The original product container should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous chemical waste.[1] After rinsing, the container can be punctured to render it unusable and disposed of according to institutional guidelines, which may include recycling or landfill disposal.[1]
Data Presentation
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃S | [14] |
| Molecular Weight | 198.24 g/mol | [14] |
| Melting Point | 112-114 °C | [14] |
| Appearance | Solid | [11] |
| Water Solubility | 574.9 mg/L @ 25 °C (estimated) | [15] |
Mandatory Visualizations
The following diagrams illustrate the procedural workflows for proper disposal and spill response.
Caption: Workflow for handling chemical waste from generation to final disposal.
Caption: Step-by-step procedure for responding to a chemical spill in the lab.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. synquestlabs.com [synquestlabs.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. mtu.edu [mtu.edu]
- 11. chemicalds.com [chemicalds.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Handling Waste – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 14. matrixscientific.com [matrixscientific.com]
- 15. 2-methoxy-4-(methyl thio) benzoic acid, 72856-73-6 [thegoodscentscompany.com]
Essential Safety and Operational Guide for Handling 2-Methoxy-4-(methylthio)benzoic acid
This guide furnishes immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 2-Methoxy-4-(methylthio)benzoic acid. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification
This compound is classified as an irritant and presents the following hazards:
Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
Personal Protective Equipment (PPE)
Proper engineering controls, such as working in a well-ventilated area or using a local exhaust system, should be in place.[1][2] In the case of inadequate ventilation, respiratory protection is necessary.[2]
| PPE Category | Recommended Equipment | Specifications & Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be required depending on the scale of work.[1][2] | To prevent eye contact which can cause serious irritation.[1] |
| Hand Protection | Chemical-resistant protective gloves.[1][2] | To prevent skin contact which can cause irritation.[1] |
| Skin and Body Protection | Laboratory coat or other protective clothing. Protective boots may be required for larger quantities.[1][2] | To prevent skin contact and contamination of personal clothing. |
| Respiratory Protection | Vapor respirator.[1] | Required when engineering controls are insufficient to minimize inhalation of vapors or dust. |
Operational Plan: Step-by-Step Handling Procedure
Preparation:
-
Ensure a safety shower and eye wash station are readily accessible.[1]
-
Confirm that the work area is well-ventilated, preferably within a chemical fume hood.[1][2]
-
Don all required PPE as specified in the table above.
-
Have all necessary equipment and reagents prepared to minimize movement and potential for spills.
Handling:
-
Avoid all direct contact with the skin, eyes, and clothing.[1]
-
Avoid breathing in dust or vapors.[2]
-
Do not eat, drink, or smoke in the designated work area.[1][2]
-
Weigh and transfer the chemical in a way that minimizes dust generation.
Post-Handling:
-
Wash hands and face thoroughly after handling the substance.[1]
-
Decontaminate the work surface.
-
Remove and properly store or dispose of PPE. Contaminated clothing should be taken off and washed before reuse.[1]
Experimental Workflow and Emergency Response
Caption: Workflow for handling this compound and responding to emergencies.
Disposal Plan
All waste containing this compound, including unused product and contaminated materials, must be disposed of in accordance with local, regional, and national regulations.[2][3]
Procedure:
-
Collection: Collect all chemical waste in a designated, properly labeled, and sealed container.
-
Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Storage: Store the waste container in a secure, well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
